Leukotriene B4 dimethyl amide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N,N-dimethylicosa-6,8,10,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c1-4-5-6-7-8-11-15-20(24)16-12-9-10-13-17-21(25)18-14-19-22(26)23(2)3/h8-13,16-17,20-21,24-25H,4-7,14-15,18-19H2,1-3H3/b10-9+,11-8-,16-12+,17-13-/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJRTSLPWQUASB-UKODYPNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201135236 | |
| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leukotriene B4 dimethylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83024-92-4 | |
| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83024-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Leukotriene B4 dimethylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Leukotriene B4 Dimethyl Amide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leukotriene B4 dimethyl amide (LTB4-DMA) is a synthetic derivative of the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4). Primarily characterized as an LTB4 receptor antagonist, LTB4-DMA serves as a valuable tool for investigating the physiological and pathological roles of the LTB4 signaling axis. Its principal mechanism of action involves the inhibition of cellular responses mediated by the high-affinity LTB4 receptor, BLT1. This guide provides a comprehensive overview of the mechanism of action of LTB4-DMA, including its effects on LTB4 receptors, downstream signaling pathways, and relevant experimental data. While the compound is established as an inhibitor of LTB4-induced neutrophil degranulation, specific affinities for the individual LTB4 receptor subtypes, BLT1 and BLT2, are not extensively documented in publicly available literature.
Core Mechanism of Action: LTB4 Receptor Antagonism
This compound functions as an antagonist at LTB4 receptors.[1][2] The biological effects of LTB4 are mediated through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[3][4][5] LTB4-DMA has been demonstrated to be a moderate inhibitor of LTB4-induced degranulation in human neutrophils, a process predominantly mediated by the BLT1 receptor.[1]
Interaction with LTB4 Receptors
While LTB4-DMA is classified as an LTB4 receptor antagonist, specific binding affinities for the individual BLT1 and BLT2 receptors are not well-defined in the available scientific literature. The primary quantitative data available pertains to its inhibitory effect on a key cellular function mediated by LTB4.
Quantitative Data
The following tables summarize the key quantitative parameters associated with LTB4-DMA and its interaction with the LTB4 signaling pathway.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Type/System | Assay | Reference |
| Ki | 130 nM | Human Neutrophils | LTB4-induced degranulation | [1] |
Table 2: Binding Affinities of Leukotriene B4 for its Receptors (for context)
| Ligand | Receptor | Kd | System | Reference |
| Leukotriene B4 | BLT1 | 1.1 nM | Transfected CHO/HEK 293 cells | [6] |
| Leukotriene B4 | BLT2 | 23 nM | Transfected HEK 293 cells | [6] |
Impact on Downstream Signaling Pathways
As an antagonist of the LTB4 receptor (primarily BLT1), LTB4-DMA is presumed to block the initiation of the downstream signaling cascades typically activated by LTB4. The binding of LTB4 to BLT1, a Gi-coupled receptor, triggers a series of intracellular events that are consequently inhibited by LTB4-DMA.[5][7]
These inhibited pathways include:
-
G-Protein Activation: Prevents the dissociation of the Gαi and Gβγ subunits.
-
Phospholipase C (PLC) Activation: Blocks the Gβγ-mediated activation of PLC, which is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Second Messenger Generation: Inhibits the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: Prevents the IP3-mediated release of intracellular calcium stores.
-
Protein Kinase C (PKC) Activation: Blocks the DAG and calcium-dependent activation of PKC.
-
MAPK and NF-κB Pathways: Suppresses the activation of mitogen-activated protein kinases (MAPK) such as p38, JNK, and ERK1/2, and the subsequent activation of transcription factors like AP-1 and NF-κB.[8]
Signaling Pathway Diagram
The following diagram illustrates the LTB4 signaling pathway that is inhibited by this compound.
Caption: LTB4-DMA competitively inhibits LTB4 binding to the BLT1 receptor.
Experimental Protocols
The primary characterized activity of LTB4-DMA is the inhibition of LTB4-induced neutrophil degranulation. Below is a generalized protocol for such an assay, based on common laboratory practices.
Neutrophil Degranulation Assay (Lysozyme Release)
Objective: To quantify the inhibitory effect of LTB4-DMA on LTB4-induced degranulation of isolated human neutrophils by measuring the release of the granular enzyme lysozyme (B549824).
Materials:
-
Freshly isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Cytochalasin B
-
Leukotriene B4 (LTB4)
-
This compound (LTB4-DMA)
-
Lysozyme substrate (e.g., Micrococcus lysodeikticus)
-
Plate reader (spectrophotometer)
-
Triton X-100 (for total enzyme release)
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 107 cells/mL.
-
Pre-incubation with Inhibitor: Aliquot the neutrophil suspension into microcentrifuge tubes. Add varying concentrations of LTB4-DMA (or vehicle control) to the respective tubes and pre-incubate for 10-15 minutes at 37°C.
-
Cytochalasin B Treatment: Add cytochalasin B (typically 5 µg/mL) to all tubes and incubate for a further 5-10 minutes at 37°C. This enhances the degranulation response.
-
Stimulation: Initiate degranulation by adding a sub-maximal concentration of LTB4 (e.g., 10 nM) to the tubes. For control tubes, add vehicle.
-
Incubation: Incubate the cell suspensions for 15-30 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging at 4°C to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatants, which contain the released lysozyme.
-
Lysozyme Assay:
-
Add a known volume of the supernatant to a microplate well containing the lysozyme substrate (Micrococcus lysodeikticus suspension).
-
Measure the decrease in absorbance over time at a specific wavelength (e.g., 450 nm) as the bacteria are lysed. The rate of lysis is proportional to the lysozyme concentration.
-
A standard curve using purified lysozyme should be generated to quantify the enzyme concentration in the samples.
-
-
Data Analysis:
-
Calculate the percentage of total lysozyme release for each condition (total release is determined by lysing a separate aliquot of cells with Triton X-100).
-
Plot the percentage of inhibition of LTB4-induced lysozyme release as a function of LTB4-DMA concentration.
-
Calculate the IC50 or Ki value from the dose-response curve.
-
Experimental Workflow Diagram
Caption: A typical workflow for assessing the inhibitory effect of LTB4-DMA.
Concluding Remarks
This compound is a well-established antagonist of LTB4-mediated cellular functions, with a defined inhibitory constant for neutrophil degranulation. Its mechanism of action is centered on the blockade of LTB4 receptors, thereby preventing the activation of downstream pro-inflammatory signaling pathways. For the research community, LTB4-DMA remains a critical pharmacological tool for dissecting the intricate roles of LTB4 in health and disease. However, for drug development professionals, the lack of specific binding data for BLT1 and BLT2 receptors, and a clear definition of its competitive nature, represent knowledge gaps that may need to be addressed for the development of more targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of indomethacin on the contractile response of the guinea-pig lung parenchymal strip to leukotrienes B4, C4, D4 and E4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 receptor agonist/antagonist activities of SC-45694 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E resolvins (RvE1 and RvE2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of action of leukotrienes C4 and D4 in guinea-pig isolated perfused lung and parenchymal strips of guinea pig, rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of leukotriene-induced contractions of guinea pig airways: leukotriene C4 has a potent direct action whereas leukotriene B4 acts indirectly - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Leukotriene B4 Dimethyl Amide in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in the initiation and amplification of inflammatory responses.[1][2] Synthesized predominantly by myeloid cells, LTB4 exerts its effects by binding to two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[3] Activation of these receptors on immune cells, particularly neutrophils, triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation, and the production of inflammatory cytokines.[2] Given its central role in inflammation, the LTB4 signaling pathway is a key target for therapeutic intervention in a variety of inflammatory diseases.
Leukotriene B4 dimethyl amide (LTB4-DMA) has emerged as a valuable tool in inflammation research. Contrary to its potential mischaracterization as an agonist, LTB4-DMA functions as a competitive antagonist of LTB4 receptors. It is a moderate inhibitor of LTB4-induced neutrophil degranulation and serves as an antagonist at LTB4 receptors on various cell types.[4] This technical guide provides a comprehensive overview of the role of LTB4-DMA in inflammation research, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its use in studying LTB4-mediated inflammatory processes.
Mechanism of Action of LTB4-DMA
LTB4-DMA is a synthetic analog of LTB4. Its primary mechanism of action is the competitive antagonism of LTB4 receptors, BLT1 and BLT2. By binding to these receptors without initiating the downstream signaling cascade, LTB4-DMA effectively blocks the binding of the endogenous agonist, LTB4, thereby inhibiting its pro-inflammatory effects. This makes LTB4-DMA an invaluable pharmacological tool for dissecting the role of the LTB4 signaling axis in various in vitro and in vivo models of inflammation.
Quantitative Data on LTB4-DMA Activity
The inhibitory potency of LTB4-DMA has been characterized in several functional assays. The following table summarizes the available quantitative data on its antagonist activity.
| Parameter | Assay | Cell Type/System | Value | Reference |
| Ki | Inhibition of LTB4-induced degranulation | Human Neutrophils | 130 nM | [4] |
| Ki | Inhibition of LTB4-induced lysozyme (B549824) release | Rat Polymorphonuclear Leukocytes (PMNL) | - | [4] |
| Activity | Antagonist of LTB4 receptor | Guinea Pig Lung Membranes | Appears to be an antagonist | [4] |
LTB4 Signaling Pathway and Point of Intervention for LTB4-DMA
The following diagram illustrates the LTB4 signaling pathway and highlights the point of intervention for LTB4-DMA.
Caption: LTB4 signaling pathway and LTB4-DMA's point of antagonism.
Experimental Protocols
LTB4-DMA is a crucial tool for investigating the role of LTB4 in various cellular processes central to inflammation. Below are detailed methodologies for key experiments where LTB4-DMA can be utilized as an antagonist.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to assess the ability of neutrophils to migrate along a chemotactic gradient, a fundamental process in inflammation. LTB4 is a potent chemoattractant for neutrophils, and LTB4-DMA can be used to inhibit this migration.
Objective: To determine the inhibitory effect of LTB4-DMA on LTB4-induced neutrophil chemotaxis.
Materials:
-
Isolated human or murine neutrophils
-
RPMI 1640 medium with 0.1% BSA
-
Leukotriene B4 (LTB4)
-
This compound (LTB4-DMA)
-
Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size)
-
Calcein-AM (for fluorescence-based detection) or Hemacolor stain (for manual counting)
-
96-well plate (for fluorescence reading)
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood or murine bone marrow using density gradient centrifugation (e.g., using Ficoll-Paque or a similar medium). Resuspend the isolated neutrophils in RPMI 1640 with 0.1% BSA at a concentration of 1-2 x 10^6 cells/mL.
-
Preparation of Chemoattractants and Inhibitors:
-
Prepare a stock solution of LTB4 in ethanol (B145695) and dilute to the desired final concentrations (e.g., 1-100 nM) in RPMI 1640 with 0.1% BSA.
-
Prepare a stock solution of LTB4-DMA in a suitable solvent (e.g., DMSO or ethanol) and prepare serial dilutions.
-
-
Pre-incubation with Inhibitor: Pre-incubate the neutrophil suspension with various concentrations of LTB4-DMA or vehicle control for 15-30 minutes at 37°C.
-
Assay Setup:
-
Add the LTB4 solution (chemoattractant) to the lower wells of the Boyden chamber. Use medium alone as a negative control.
-
Place the filter membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow for cell migration.
-
Quantification of Migration:
-
Fluorescence-based method:
-
After incubation, remove the non-migrated cells from the top of the filter.
-
Incubate the filter with Calcein-AM to label the migrated cells on the bottom of the filter.
-
Measure the fluorescence of the migrated cells using a fluorescence plate reader.
-
-
Manual counting:
-
Fix and stain the filter.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis by LTB4-DMA compared to the vehicle control. Determine the IC50 value of LTB4-DMA.
Experimental Workflow Diagram:
Caption: Workflow for a neutrophil chemotaxis assay using LTB4-DMA.
Calcium Mobilization Assay
LTB4 binding to its receptors induces a rapid increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in neutrophil activation. This assay measures the ability of LTB4-DMA to block this LTB4-induced calcium flux.
Objective: To assess the inhibitory effect of LTB4-DMA on LTB4-induced intracellular calcium mobilization in neutrophils.
Materials:
-
Isolated human or murine neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fura-2 AM or Fluo-4 AM (calcium indicators)
-
Pluronic F-127
-
Leukotriene B4 (LTB4)
-
This compound (LTB4-DMA)
-
Fluorometer or fluorescence plate reader capable of kinetic reads
Procedure:
-
Cell Preparation and Dye Loading:
-
Isolate neutrophils as described previously.
-
Resuspend neutrophils in HBSS at 1-5 x 10^6 cells/mL.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove extracellular dye and resuspend in HBSS.
-
-
Inhibitor Pre-treatment: Pre-incubate the dye-loaded neutrophils with various concentrations of LTB4-DMA or vehicle for 10-15 minutes at room temperature.
-
Calcium Measurement:
-
Place the cell suspension in a cuvette for a fluorometer or in a 96-well black-walled plate for a plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add LTB4 to stimulate the cells and immediately begin recording the fluorescence intensity over time (kinetic read).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each condition. Determine the percentage of inhibition by LTB4-DMA and calculate its IC50 value.
Logical Relationship Diagram:
Caption: Logical flow of the LTB4-induced calcium mobilization assay.
Neutrophil Degranulation Assay
Neutrophil degranulation, the release of enzymes and other pro-inflammatory molecules from intracellular granules, is a hallmark of neutrophil activation. LTB4 is a potent stimulus for degranulation, and LTB4-DMA can be used to investigate the role of LTB4 receptors in this process.
Objective: To quantify the inhibitory effect of LTB4-DMA on LTB4-induced neutrophil degranulation.
Materials:
-
Isolated human or murine neutrophils
-
HBSS with calcium and magnesium
-
Cytochalasin B
-
Leukotriene B4 (LTB4)
-
This compound (LTB4-DMA)
-
Substrate for the specific granule enzyme to be measured (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for β-hexosaminidase)
-
Spectrophotometer or plate reader
Procedure:
-
Neutrophil Preparation: Isolate neutrophils as previously described and resuspend in HBSS.
-
Pre-incubation: Pre-warm the neutrophil suspension to 37°C. Pre-treat the cells with Cytochalasin B (to enhance the degranulation response) for 5-10 minutes. Then, add various concentrations of LTB4-DMA or vehicle and incubate for an additional 10-15 minutes.
-
Stimulation: Add LTB4 to the neutrophil suspension to induce degranulation. Incubate for 15-30 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Enzyme Activity Measurement:
-
Collect the supernatant, which contains the released granule enzymes.
-
Add the appropriate substrate to the supernatant.
-
Incubate to allow for the enzymatic reaction to proceed.
-
Measure the absorbance of the product using a spectrophotometer. A standard curve using the purified enzyme should be generated to quantify the amount of enzyme released.
-
-
Data Analysis: Express the amount of enzyme released as a percentage of the total enzyme content (determined by lysing an equal number of cells). Calculate the percentage of inhibition by LTB4-DMA and its IC50 value.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the LTB4 signaling pathway in inflammation. As a competitive antagonist of the BLT1 and BLT2 receptors, LTB4-DMA allows researchers to specifically block LTB4-mediated cellular responses, such as neutrophil chemotaxis, calcium mobilization, and degranulation. The experimental protocols provided in this guide offer a framework for utilizing LTB4-DMA to elucidate the intricate mechanisms of LTB4 in inflammatory processes and to evaluate the potential of LTB4 receptor antagonism as a therapeutic strategy for inflammatory diseases. Further characterization of its inhibitory profile across a wider range of assays will continue to enhance its utility in inflammation research.
References
Investigating Lipid Mediator Signaling with Leukotriene B4 Dimethyl Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway.[1][2] As one of the most powerful known chemoattractants, LTB4 plays a critical role in the inflammatory response by recruiting and activating leukocytes, particularly neutrophils, at sites of inflammation.[3][4] Its actions are mediated through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[5][6] Given its central role in numerous inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease, the LTB4 signaling axis is a key target for therapeutic intervention.[2]
Leukotriene B4 dimethyl amide (LTB4-DMA) is a synthetic amide derivative of LTB4 that acts as an LTB4 receptor antagonist.[7][8] By competitively inhibiting the binding of LTB4 to its receptors, LTB4-DMA serves as an invaluable pharmacological tool for elucidating the nuanced roles of LTB4 signaling in both physiological and pathological processes. This technical guide provides an in-depth overview of LTB4 signaling, the properties of LTB4-DMA, and detailed protocols for its use in key in vitro assays.
Leukotriene B4 Signaling Pathways
LTB4 exerts its biological effects by binding to BLT1 and BLT2 receptors, which are primarily coupled to pertussis toxin-sensitive Gi and Gq proteins.[9][10] BLT1 is predominantly expressed on leukocytes, including neutrophils, eosinophils, and macrophages, while BLT2 is more ubiquitously expressed.[6]
Upon agonist binding, the activated receptors trigger several downstream signaling cascades:
-
Gαi Activation: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][9]
-
Gαq Activation: Activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[11][12] This rapid increase in intracellular calcium is a hallmark of LTB4 receptor activation.
-
Cellular Responses: These signaling events culminate in various cellular responses, including chemotaxis (directed cell migration), degranulation (release of inflammatory mediators from granules), and the generation of reactive oxygen species.[4][13]
LTB4-DMA functions by blocking the initial step of this cascade—the binding of LTB4 to BLT1 and BLT2.
Caption: LTB4 biosynthesis pathway and its subsequent signaling cascade through BLT receptors, which is inhibited by LTB4-DMA.
Profile of this compound (LTB4-DMA)
LTB4-DMA is a stable and specific tool for probing LTB4 receptor function. Its key properties are summarized below.
Chemical and Pharmacological Properties
| Property | Value / Description | Reference(s) |
| Formal Name | N,N-dimethyl-5S,12R-dihydroxy-6Z,8E,10E,14Z-eicosatetraenamide | [7] |
| CAS Number | 83024-92-4 | [7] |
| Molecular Formula | C₂₂H₃₇NO₃ | [7] |
| Molecular Weight | 363.5 g/mol | [7] |
| Mechanism | LTB4 Receptor Antagonist | [7] |
| Inhibitory Constant (Ki) | 130 nM (for inhibition of LTB4-induced degranulation in human neutrophils) | [7] |
| Solubility | >50 mg/mL in DMF and DMSO; >1 mg/mL in PBS (pH 7.2) | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for using LTB4-DMA to investigate LTB4-mediated cellular responses.
Neutrophil Chemotaxis Assay (Boyden Chamber Method)
This assay measures the ability of LTB4-DMA to inhibit the directed migration of neutrophils toward an LTB4 gradient.
Caption: A typical workflow for a Boyden chamber-based neutrophil chemotaxis assay.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[14] Ensure cells are of high purity (>95%) and viability. Resuspend in a serum-free assay medium (e.g., HBSS with 0.1% BSA).
-
Assay Setup:
-
Add assay medium containing LTB4 (e.g., at its EC₅₀, typically 1-100 nM) to the lower wells of a 96-well chemotaxis plate (e.g., Transwell® with 5.0 µm pore size).[14]
-
Include negative control wells with assay medium only.
-
-
Antagonist Treatment: In separate tubes, pre-incubate the neutrophil suspension (e.g., 1x10⁶ cells/mL) with various concentrations of LTB4-DMA or vehicle control for 15-30 minutes at 37°C.
-
Cell Seeding: Add the pre-treated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
Incubation: Incubate the plate for 60-120 minutes at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
Discard the inserts.
-
Quantify the number of migrated cells in the lower chamber. A common method is to measure ATP content using a luminescent assay (e.g., CellTiter-Glo®), where the signal is proportional to the cell number.[14]
-
-
Analysis: Calculate the percentage inhibition of chemotaxis for each LTB4-DMA concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.
Calcium Mobilization Assay
This assay measures the ability of LTB4-DMA to block the LTB4-induced increase in intracellular calcium concentration.
Caption: Standard procedure for a fluorescence-based calcium mobilization assay.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human BLT1 or BLT2 receptor (e.g., CHO-K1 or HEK293 cells).[15][16] Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer (e.g., HBSS with 20 mM HEPES).[12][16] Incubate for approximately 1 hour at 37°C.
-
Washing: Gently wash the cells with the assay buffer to remove extracellular dye.
-
Antagonist Incubation: Add assay buffer containing various concentrations of LTB4-DMA or vehicle control to the wells. Incubate for 15-30 minutes.
-
Measurement: Place the plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., a FlexStation or FLIPR).[16]
-
Assay Execution:
-
Record a stable baseline fluorescence reading.
-
Program the instrument to inject a solution of LTB4 (typically at a concentration that elicits ~80% of the maximal response, EC₈₀) into each well.
-
Immediately following injection, record the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium peak.[12]
-
-
Analysis: Determine the maximum fluorescence signal for each well. Calculate the percentage inhibition caused by LTB4-DMA and determine the IC₅₀ value.
Neutrophil Degranulation Assay (Lysozyme Release)
This assay assesses the ability of LTB4-DMA to inhibit the LTB4-stimulated release of enzymes, such as lysozyme (B549824), from neutrophil granules.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils as described in the chemotaxis protocol.
-
Priming (Optional but Recommended): To enhance the degranulation response to soluble stimuli like LTB4, prime the neutrophils with a low concentration of cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C. This disrupts the actin cytoskeleton and facilitates granule release.
-
Antagonist Treatment: Pre-incubate the primed neutrophils with various concentrations of LTB4-DMA or vehicle control for 10-15 minutes.
-
Stimulation: Add LTB4 (e.g., 100 nM) to stimulate degranulation. Incubate for 15-30 minutes at 37°C.
-
Stop Reaction: Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation (e.g., 400 x g for 5 minutes at 4°C).
-
Measure Enzyme Activity:
-
Carefully collect the supernatant.
-
Measure the activity of a granule-specific enzyme in the supernatant. For lysozyme, this can be done using a turbidimetric assay where the enzyme-containing supernatant is added to a suspension of Micrococcus lysodeikticus.[17] The rate of decrease in absorbance (due to bacterial lysis) is proportional to the lysozyme activity.
-
Include a positive control for total lysozyme release by lysing an aliquot of cells with a detergent like Triton X-100.
-
-
Analysis: Express the results as a percentage of total lysozyme release. Calculate the percentage inhibition for each LTB4-DMA concentration and determine its IC₅₀.
Conclusion
This compound is a critical pharmacological tool for dissecting the complex signaling pathways governed by LTB4. Its ability to act as a receptor antagonist allows researchers to specifically block LTB4-mediated events, thereby clarifying the role of this potent lipid mediator in inflammation, immune responses, and disease pathogenesis. The experimental protocols detailed in this guide provide a robust framework for utilizing LTB4-DMA to investigate cellular functions such as chemotaxis, calcium signaling, and degranulation, ultimately facilitating the discovery and development of novel anti-inflammatory therapeutics.
References
- 1. Leukotriene B4 receptor antagonism reduces monocytic foam cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pardon Our Interruption [opnme.com]
- 14. criver.com [criver.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [The lysozyme liberation test--a method for the demonstration of stimulation of human neutrophil granulocytes and monocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of LTB4 Dimethyl Amide in Neutrophils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Leukotriene B4 (LTB4) dimethyl amide in human neutrophils. It is designed to be a comprehensive resource, detailing its mechanism of action, effects on key neutrophil functions, and the experimental protocols necessary to evaluate its activity.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the inflammatory response, primarily by acting as a powerful chemoattractant and activator of neutrophils. LTB4 exerts its effects by binding to high-affinity G protein-coupled receptors (GPCRs) on the surface of neutrophils, predominantly the BLT1 receptor. This interaction triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are hallmark functions of neutrophil activation during inflammation.
LTB4 dimethyl amide is a synthetic derivative of LTB4. It is characterized by the modification of the carboxylic acid group to a dimethyl amide. This structural change significantly alters its biological activity, transforming it from a potent agonist to an antagonist of the LTB4 receptor. As an antagonist, LTB4 dimethyl amide is a valuable tool for studying the physiological and pathological roles of LTB4 and represents a potential therapeutic agent for inflammatory diseases where LTB4-mediated neutrophil activation is a key driver of pathology.
Quantitative Data on the Biological Activity of LTB4 Dimethyl Amide
The inhibitory effects of LTB4 dimethyl amide on various LTB4-induced neutrophil functions are summarized below.
| Parameter | Neutrophil Function | Species | Value | Reference |
| Ki | Degranulation (inhibition of LTB4-induced lysozyme (B549824) release) | Human | 130 nM[1] | [1] |
| IC50 | Chemotaxis | Human | Not available in reviewed literature | - |
| IC50 | Calcium Mobilization | Human | Not available in reviewed literature | - |
Experimental Protocols
Detailed methodologies for key experiments to characterize the biological activity of LTB4 dimethyl amide in neutrophils are provided below.
Isolation of Human Neutrophils
A high purity population of neutrophils is essential for accurate and reproducible results.
Materials:
-
Anticoagulated (e.g., with ACD or heparin) whole human blood from healthy donors
-
Dextran T-500
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell Lysis Buffer
-
HBSS with Ca2+/Mg2+
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Dilute the anticoagulated blood 1:1 with HBSS (Ca2+/Mg2+-free).
-
Layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the granulocyte/erythrocyte pellet.
-
Resuspend the pellet in HBSS (Ca2+/Mg2+-free) and add Dextran T-500 solution to a final concentration of 1%.
-
Allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To remove any remaining erythrocytes, resuspend the cell pellet in ice-cold Red Blood Cell Lysis Buffer for 5-10 minutes.
-
Stop the lysis by adding an excess of HBSS (Ca2+/Mg2+-free) and centrifuge at 250 x g for 10 minutes.
-
Wash the cell pellet twice with HBSS (Ca2+/Mg2+-free).
-
Resuspend the final neutrophil pellet in HBSS with Ca2+/Mg2+ at the desired concentration.
-
Determine cell viability and purity using Trypan Blue exclusion and morphological assessment of a stained cytospin preparation. Purity should be >95%.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to assess the ability of LTB4 dimethyl amide to inhibit the directed migration of neutrophils towards an LTB4 gradient.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size)
-
LTB4
-
LTB4 dimethyl amide
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Prepare a stock solution of LTB4 and serial dilutions of LTB4 dimethyl amide in the assay buffer.
-
Add LTB4 (at a concentration that induces sub-maximal chemotaxis, e.g., 10 nM) to the lower wells of the Boyden chamber.
-
In the upper wells, add the isolated neutrophils (e.g., 1 x 10^6 cells/mL) that have been pre-incubated for 15-30 minutes at 37°C with various concentrations of LTB4 dimethyl amide or vehicle control.
-
Assemble the chamber and incubate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
After incubation, disassemble the chamber and remove the filter.
-
Wipe the upper side of the filter to remove non-migrated cells.
-
Fix and stain the filter.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of LTB4 dimethyl amide compared to the vehicle control.
Calcium Mobilization Assay (Fura-2 AM)
This assay measures the ability of LTB4 dimethyl amide to block the LTB4-induced increase in intracellular calcium concentration.
Materials:
-
Isolated human neutrophils
-
Fura-2 AM
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
LTB4
-
LTB4 dimethyl amide
-
Fluorimeter or fluorescence microscope with ratiometric imaging capabilities
Protocol:
-
Resuspend isolated neutrophils in assay buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Load the cells with Fura-2 AM (e.g., 1-5 µM) in the presence of a small amount of Pluronic F-127 for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove extracellular Fura-2 AM.
-
Resuspend the Fura-2-loaded neutrophils in fresh assay buffer.
-
Place the cell suspension in a cuvette in a fluorimeter or on a coverslip for microscopy.
-
Record the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Add different concentrations of LTB4 dimethyl amide and incubate for a few minutes.
-
Stimulate the cells with a sub-maximal concentration of LTB4 (e.g., 10 nM).
-
Record the change in the fluorescence ratio over time.
-
The peak increase in the 340/380 nm ratio is proportional to the increase in intracellular calcium. Calculate the percentage of inhibition for each concentration of LTB4 dimethyl amide.
Degranulation Assay (β-Glucuronidase Release)
This assay quantifies the inhibitory effect of LTB4 dimethyl amide on the release of azurophilic granule contents.
Materials:
-
Isolated human neutrophils
-
Cytochalasin B
-
LTB4
-
LTB4 dimethyl amide
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
Substrate for β-glucuronidase (e.g., p-nitrophenyl-β-D-glucuronide)
-
Triton X-100
-
Spectrophotometer
Protocol:
-
Resuspend isolated neutrophils in assay buffer.
-
Pre-incubate the neutrophils with Cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C to enhance degranulation.
-
Add various concentrations of LTB4 dimethyl amide or vehicle control and incubate for an additional 10-15 minutes.
-
Stimulate the cells with an optimal concentration of LTB4 (e.g., 100 nM) for 15-30 minutes at 37°C.
-
Pellet the cells by centrifugation at 4°C.
-
Collect the supernatant, which contains the released granule enzymes.
-
To determine the total enzyme content, lyse an equivalent number of non-stimulated cells with Triton X-100.
-
Measure the β-glucuronidase activity in the supernatants and the cell lysate by adding the substrate and measuring the absorbance of the product at the appropriate wavelength.
-
Calculate the percentage of total enzyme released and the percentage of inhibition by LTB4 dimethyl amide.
Signaling Pathways and Experimental Workflows
LTB4 Signaling Pathway in Neutrophils
The following diagram illustrates the key signaling events initiated by LTB4 binding to its receptor on neutrophils.
Caption: LTB4 signaling pathway in neutrophils.
Experimental Workflow for Assessing LTB4 Dimethyl Amide Activity
The following diagram outlines a typical workflow for evaluating the antagonist properties of LTB4 dimethyl amide.
Caption: Workflow for evaluating LTB4 dimethyl amide.
Logical Relationship of LTB4, its Receptor, and LTB4 Dimethyl Amide
This diagram illustrates the competitive antagonist mechanism of LTB4 dimethyl amide.
Caption: Antagonistic action of LTB4 dimethyl amide.
Conclusion
References
The Discovery, Synthesis, and Biological Evaluation of Leukotriene B4 Dimethyl Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Leukotriene B4 (LTB4) dimethyl amide, a synthetic derivative of the potent pro-inflammatory lipid mediator, Leukotriene B4. This document covers the discovery and biosynthesis of LTB4, its signaling pathways, a proposed synthesis for LTB4 dimethyl amide, and detailed experimental protocols for its biological characterization.
Discovery and Biosynthesis of Leukotriene B4 (LTB4)
Leukotriene B4 is a powerful lipid mediator involved in a wide range of inflammatory responses. It is primarily produced by leukocytes and is a potent chemoattractant for neutrophils, drawing these immune cells to sites of inflammation. The biosynthesis of LTB4 is initiated from arachidonic acid through the action of the 5-lipoxygenase (5-LOX) pathway.
The key steps in the biosynthesis of LTB4 are:
-
Release of Arachidonic Acid: Upon cellular stimulation, arachidonic acid is liberated from the cell membrane by phospholipase A2.
-
Formation of 5-HpETE: The enzyme 5-lipoxygenase (5-LOX), in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HpETE).
-
Formation of Leukotriene A4 (LTA4): 5-LOX then catalyzes the dehydration of 5-HpETE to form the unstable epoxide, Leukotriene A4 (LTA4).
-
Formation of Leukotriene B4 (LTB4): The enzyme LTA4 hydrolase converts LTA4 into LTB4.
Figure 1: Biosynthetic pathway of Leukotriene B4.
Leukotriene B4 Signaling Pathway
LTB4 exerts its biological effects by binding to two G-protein coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. The BLT1 receptor is predominantly found on leukocytes, while the BLT2 receptor is more widely expressed.
Upon binding of LTB4 to the BLT1 receptor, the following signaling cascade is initiated:
-
G-protein Activation: The receptor activates heterotrimeric G-proteins of the Gi family.
-
Second Messenger Generation: This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores.
-
Downstream Signaling: The increase in intracellular calcium and the activation of DAG lead to the activation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and the NF-κB pathway. These pathways ultimately lead to cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
The Pharmacology of LTB4 Antagonists: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacology of Leukotriene B4 (LTB4) antagonists, a class of therapeutic agents with significant potential in the management of inflammatory diseases. This document details the core mechanism of LTB4 signaling, classifies the various antagonistic strategies, presents key quantitative data for prominent compounds, and outlines detailed experimental protocols for their evaluation.
Introduction to Leukotriene B4 and Its Role in Inflammation
Leukotriene B4 (LTB4) is a potent lipid mediator derived from the enzymatic oxidation of arachidonic acid by the 5-lipoxygenase (5-LO) pathway.[1][2] It is a powerful chemoattractant for leukocytes, particularly neutrophils, and plays a crucial role in the initiation and amplification of the inflammatory response.[1][2] LTB4 is implicated in the pathophysiology of a wide range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and asthma.[3] Consequently, the LTB4 signaling pathway has emerged as a key target for the development of novel anti-inflammatory therapies.
The LTB4 Signaling Pathway
The biological effects of LTB4 are mediated through its interaction with two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[3][4] BLT1 is predominantly expressed on leukocytes, including neutrophils, eosinophils, and T cells, while BLT2 is more ubiquitously expressed.[3][4] Upon binding to these receptors, LTB4 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines and reactive oxygen species.[4]
Classification of LTB4 Antagonists
Therapeutic strategies to inhibit LTB4 signaling can be broadly categorized into two main classes: LTB4 synthesis inhibitors and LTB4 receptor antagonists.
-
LTB4 Synthesis Inhibitors: These compounds prevent the formation of LTB4 by targeting key enzymes in its biosynthetic pathway.
-
5-Lipoxygenase (5-LO) Inhibitors: These agents directly inhibit the 5-LO enzyme, which catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes.
-
5-Lipoxygenase-Activating Protein (FLAP) Inhibitors: FLAP is a nuclear membrane protein that presents arachidonic acid to 5-LO. FLAP inhibitors block this interaction, thereby preventing leukotriene synthesis.[1]
-
LTA4 Hydrolase (LTA4H) Inhibitors: LTA4H is the terminal enzyme in the LTB4 synthesis pathway, converting LTA4 to LTB4.[5]
-
-
LTB4 Receptor Antagonists: These molecules competitively or non-competitively block the binding of LTB4 to its receptors, BLT1 and BLT2, thus preventing downstream signaling.
Quantitative Data for LTB4 Antagonists
The following tables summarize key in vitro potency data for a selection of LTB4 receptor antagonists and synthesis inhibitors. This data is essential for comparing the activity of different compounds and for guiding lead optimization efforts.
Table 1: LTB4 Receptor Antagonists - Binding Affinity (Ki) and Functional Inhibition (IC50)
| Compound | Target(s) | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference(s) |
| BIIL 260 | BLT1 | [³H]LTB4 Binding | Human | 1.7 | ||
| ONO-4057 | BLT1 | [³H]LTB4 Binding | Human | 3.7 | [6] | |
| Etalocib (LY293111) | BLT1 | [³H]LTB4 Binding | Human | 25 | 20 (Ca²⁺ mobilization) | [7] |
| CP-105,696 | BLT1 | [³H]LTB4 Binding | Human | 8.42 | [7] | |
| LY223982 | BLT1 | [³H]LTB4 Binding | Human | 13.2 | [7] | |
| LY255283 | BLT2 | [³H]LTB4 Binding | Guinea Pig | ~100 | [7] | |
| Amelubant (BIIL 284) | BLT1 | [³H]LTB4 Binding | Human | 221-230 | [7] | |
| SC-41930 | BLT1 | Chemotaxis | Guinea Pig | ED50: 0.5 mg/kg (i.v.), 0.6 mg/kg (p.o.) |
Table 2: LTB4 Synthesis Inhibitors - Enzymatic and Cellular Potency (IC50)
| Compound | Target | Assay Type | Species | IC50 (nM) | Reference(s) |
| Zileuton | 5-LO | LTB4 Production (Rectal Dialysates) | Human | 70-85% inhibition at 800mg | |
| Fiboflapon (GSK2190915) | FLAP | LTB4 Production (Human Blood) | Human | 76 | [7] |
| Tolfenamic acid | LTB4-induced chemotaxis | Chemotaxis | Human | 59,000 | [8] |
Key Experimental Protocols
This section provides detailed methodologies for essential in vitro and in vivo assays used to characterize the pharmacological activity of LTB4 antagonists.
Radioligand Binding Assay for LTB4 Receptors
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the BLT1 or BLT2 receptor.
-
Materials:
-
Membrane preparations from cells expressing the target receptor (e.g., human neutrophils for BLT1).
-
Radioligand (e.g., [³H]LTB4).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, [³H]LTB4 (at a concentration near its Kd), and varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of unlabeled LTB4.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of a compound to inhibit the LTB4-induced migration of neutrophils.
-
Materials:
-
Isolated human neutrophils.
-
Boyden chamber apparatus with a microporous membrane (e.g., 5 µm pore size).
-
Chemoattractant (LTB4).
-
Test compounds at various concentrations.
-
Assay medium (e.g., HBSS with 0.1% BSA).
-
Cell staining and counting equipment.
-
-
Procedure:
-
Place the assay medium containing LTB4 and the test compound in the lower chamber of the Boyden apparatus.
-
Place a suspension of isolated neutrophils in the upper chamber.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a set period (e.g., 60-90 minutes) to allow for cell migration.
-
After incubation, remove the membrane and fix and stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the LTB4-only control.
-
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the anti-inflammatory activity of LTB4 antagonists in vivo.
-
Materials:
-
Rats (e.g., Wistar or Sprague-Dawley).
-
Carrageenan solution (e.g., 1% in saline).
-
Test compound formulated for oral or parenteral administration.
-
Pletysmometer or calipers to measure paw volume/thickness.
-
-
Procedure:
-
Administer the test compound or vehicle to the rats at a predetermined time before the inflammatory challenge.
-
Inject a small volume of carrageenan solution into the sub-plantar region of one hind paw to induce inflammation.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.
-
Drug Discovery and Development Workflow
The discovery and development of LTB4 antagonists typically follows a structured workflow, from initial target identification to preclinical and clinical evaluation.
Conclusion
LTB4 antagonists represent a promising therapeutic strategy for a variety of inflammatory diseases. By targeting either the synthesis of LTB4 or its receptors, these agents can effectively modulate the inflammatory cascade. A thorough understanding of the pharmacology of these compounds, facilitated by the robust experimental methodologies outlined in this guide, is critical for the successful development of new and effective anti-inflammatory drugs. The quantitative data provided serves as a valuable resource for comparing the potency and selectivity of different LTB4 antagonists, aiding in the selection and optimization of lead candidates for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trisubstituted benzene leukotriene B4 receptor antagonists: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Protocol for LTB4 Receptor Binding Assay using Leukotriene B4 Dimethyl Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent inflammatory mediator derived from arachidonic acid, playing a crucial role in the recruitment and activation of leukocytes during inflammation.[1][2] It exerts its effects through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2][3][4] The BLT1 receptor, predominantly expressed on leukocytes, is a key target for anti-inflammatory drug development.[5][6] This document provides a detailed protocol for a competitive radioligand binding assay to screen and characterize compounds that interact with the LTB4 receptor, using Leukotriene B4 dimethyl amide as a reference competitor.
This compound is a known antagonist of the LTB4 receptor and can be used as a competitor in binding assays to determine the binding affinity of novel test compounds.[7] This assay relies on the competition between a radiolabeled LTB4 ligand (e.g., [³H]-LTB4) and an unlabeled competitor (this compound or a test compound) for binding to the LTB4 receptor present in a cell membrane preparation. The displacement of the radioligand by the competitor allows for the determination of the competitor's binding affinity, typically expressed as the inhibitor constant (Ki).
LTB4 Receptor Signaling Pathway
LTB4 binding to its receptors, primarily BLT1, initiates a cascade of intracellular signaling events. These receptors are coupled to Gi/o and Gq G-proteins.[7] Activation of these G-proteins leads to downstream signaling, including the mobilization of intracellular calcium (Ca2+), activation of mitogen-activated protein kinases (MAPKs), and the activation of the transcription factor NF-κB, ultimately leading to various cellular responses such as chemotaxis, degranulation, and production of inflammatory mediators.[8]
Experimental Protocol: Competitive LTB4 Receptor Binding Assay
This protocol is designed for a 96-well plate format and utilizes a filtration-based method to separate bound and free radioligand.
Materials and Reagents
| Material/Reagent | Supplier/Preparation |
| [³H]-Leukotriene B4 | PerkinElmer or similar |
| This compound | Cayman Chemical or similar |
| Test Compounds | User-defined |
| LTB4 Receptor Membranes | Prepared from HL-60 cells or guinea pig spleen |
| Assay Buffer | 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4 |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 |
| Scintillation Cocktail | PerkinElmer or similar |
| 96-well Filter Plates | Millipore or similar (e.g., GF/C filters) |
| 96-well Collection Plates | Standard |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich or similar |
Receptor Membrane Preparation (from HL-60 cells)
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Harvest cells by centrifugation at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
Aliquot and store the membranes at -80°C until use.
Assay Procedure
-
Prepare Reagents:
-
Dilute the [³H]-LTB4 in assay buffer to the desired final concentration (typically around the Kd value, e.g., 0.5-2 nM).
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) and test compounds in assay buffer.
-
Thaw the LTB4 receptor membrane preparation on ice and dilute to the desired concentration (e.g., 20-50 µg protein per well) in assay buffer.
-
-
Assay Plate Setup:
-
The final assay volume is 200 µL per well.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-LTB4, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled LTB4 (e.g., 10 µM), 50 µL of [³H]-LTB4, and 100 µL of membrane preparation.
-
Competitor Wells: Add 50 µL of each concentration of this compound or test compound, 50 µL of [³H]-LTB4, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.
-
Wash each well 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filter plate under a lamp or in a low-temperature oven.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Presentation and Analysis
The data obtained from the scintillation counter (counts per minute, CPM) will be used to determine the binding affinity of the test compounds.
Data Summary Table
| Assay Condition | CPM (Raw Data) | Specific Binding (CPM) | % Inhibition |
| Total Binding | Value | Calculated | 0% |
| Non-specific Binding (NSB) | Value | 0 | 100% |
| Competitor [Concentration 1] | Value | Calculated | Calculated |
| Competitor [Concentration 2] | Value | Calculated | Calculated |
| ... | ... | ... | ... |
Calculations
-
Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Percent Inhibition:
-
% Inhibition = 100 x (1 - [(CPM in presence of competitor - NSB) / (Total Binding - NSB)])
-
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).
-
-
Ki Determination (Cheng-Prusoff Equation):
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Quantitative Data Summary
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | Determined Value | 130[7] |
| Test Compound A | Determined Value | Calculated Value |
| Test Compound B | Determined Value | Calculated Value |
Conclusion
This competitive radioligand binding assay provides a robust and sensitive method for identifying and characterizing novel ligands for the LTB4 receptor. The use of this compound as a reference antagonist allows for the validation of the assay and the comparison of the potency of new chemical entities. Accurate determination of the binding affinities of test compounds is a critical step in the drug discovery process for novel anti-inflammatory therapeutics targeting the LTB4 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. caymanchem.com [caymanchem.com]
- 8. The development of a sensitive and specific radioreceptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Use of Leukotriene B4 Dimethyl Amide (LTB4-DMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses. It is a powerful chemoattractant for leukocytes, particularly neutrophils, and is involved in a range of cellular activation processes including degranulation, aggregation, and the production of cytokines and reactive oxygen species.[1][2] Leukotriene B4 Dimethyl Amide (LTB4-DMA) is a synthetic amide derivative of LTB4 that acts as a competitive antagonist at the LTB4 receptor (BLT1).[3] This makes LTB4-DMA a valuable tool for in vitro studies aimed at elucidating the physiological and pathological roles of LTB4 signaling. These application notes provide detailed protocols for the use of LTB4-DMA in common cell culture-based assays.
Mechanism of Action
LTB4 exerts its biological effects by binding to two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[4] The pro-inflammatory and chemoattractant properties of LTB4 are primarily mediated through the BLT1 receptor.[4] LTB4-DMA functions as a competitive antagonist at the BLT1 receptor, thereby inhibiting the downstream signaling cascades initiated by LTB4.[3] This includes the inhibition of calcium mobilization, activation of protein kinase C (PKC), and subsequent cellular responses.
Data Presentation
The following table summarizes the quantitative data for the inhibitory effects of LTB4-DMA and other relevant LTB4 antagonists in various in vitro assays.
| Compound | Assay | Cell Type | Inhibitory Concentration | Reference |
| This compound (LTB4-DMA) | LTB4-induced Degranulation | Human Neutrophils | Ki = 130 nM | [3] |
| U75302 (BLT1 Antagonist) | LTB4-induced Chemotaxis | Human Neutrophils | IC50 ≈ 10 nM | [5] |
| CP105,696 (BLT1 Antagonist) | LTB4-induced Chemotaxis | Human Neutrophils | IC50 ≈ 5 nM | [5] |
| LY255283 (BLT2 Antagonist) | LTB4-induced Chemotaxis | Human Eosinophils | IC50 ≈ 500 nM | [3] |
| ONO-LB 457 (LTB4 Receptor Antagonist) | T-cell Proliferation | Mouse T-cells | IC50 ≈ 1 µM | [6] |
| A new 1,4-benzodioxine derivative | LTB4 Receptor Binding | Not Specified | IC50 = 288 nM | [7] |
| Sulphasalazine | Macrophage Chemotaxis to LTB4 | Human Intestinal Macrophages | IC50 = 0.43 mM | [8] |
| Olsalazine | Macrophage Chemotaxis to LTB4 | Human Intestinal Macrophages | IC50 = 0.39 mM | [8] |
| 5-Aminosalicylic acid (5-ASA) | Macrophage Chemotaxis to LTB4 | Human Intestinal Macrophages | IC50 = 0.24 mM | [8] |
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This protocol describes how to assess the inhibitory effect of LTB4-DMA on LTB4-induced neutrophil chemotaxis.
Materials:
-
Human neutrophils isolated from fresh peripheral blood
-
RPMI 1640 medium with 0.1% BSA
-
Leukotriene B4 (LTB4)
-
This compound (LTB4-DMA)
-
Boyden chamber apparatus with polycarbonate filters (5 µm pore size)
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells.
-
Cell Labeling: Resuspend the isolated neutrophils in RPMI 1640 at a concentration of 1 x 10^6 cells/mL and label with Calcein-AM at a final concentration of 5 µM for 30 minutes at 37°C.
-
Preparation of LTB4-DMA: Prepare a stock solution of LTB4-DMA in a suitable solvent (e.g., DMSO) and make serial dilutions in RPMI 1640 with 0.1% BSA to achieve the desired final concentrations.
-
Assay Setup:
-
Add 600 µL of RPMI 1640 with 0.1% BSA containing LTB4 (typically 10 nM, the chemoattractant) to the lower wells of the Boyden chamber.
-
In the upper wells, add 100 µL of the Calcein-AM labeled neutrophil suspension (1 x 10^5 cells).
-
Add 100 µL of the LTB4-DMA dilutions to the upper wells to achieve the desired final concentrations for inhibition. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
Data Acquisition: After incubation, remove the filter and scrape off the non-migrated cells from the upper side. Measure the fluorescence of the migrated cells on the lower side of the filter using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each LTB4-DMA concentration compared to the control (LTB4 alone).
Neutrophil Degranulation Assay (β-hexosaminidase Release)
This protocol measures the inhibitory effect of LTB4-DMA on LTB4-induced degranulation by quantifying the release of the granular enzyme β-hexosaminidase.
Materials:
-
Human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Leukotriene B4 (LTB4)
-
This compound (LTB4-DMA)
-
Cytochalasin B
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)
-
Glycine (B1666218) buffer (pH 10.4)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Neutrophil Preparation: Isolate human neutrophils as described in the chemotaxis protocol and resuspend in HBSS at 5 x 10^6 cells/mL.
-
Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of LTB4-DMA or vehicle control (DMSO) for 15 minutes at 37°C.
-
Priming: Add Cytochalasin B (5 µg/mL) to the cell suspension and incubate for a further 5 minutes at 37°C.
-
Stimulation: Stimulate the cells with LTB4 (typically 100 nM) for 15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 5 minutes at 4°C.
-
Enzyme Assay:
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the substrate solution (p-Nitrophenyl-N-acetyl-β-D-glucosaminide in citrate (B86180) buffer).
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 100 µL of glycine buffer.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release and the percentage of inhibition by LTB4-DMA. Total enzyme content is determined by lysing an aliquot of cells with 0.1% Triton X-100.
Cytokine Release Assay (ELISA)
This protocol is designed to assess the ability of LTB4-DMA to inhibit LTB4-induced cytokine release from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS
-
Leukotriene B4 (LTB4)
-
This compound (LTB4-DMA)
-
Lipopolysaccharide (LPS) (as a co-stimulant, optional)
-
Human IL-6 or TNF-α ELISA kit
-
96-well cell culture plate
-
ELISA plate reader
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of RPMI 1640 with 10% FBS.
-
Pre-treatment: Add 50 µL of media containing various concentrations of LTB4-DMA or vehicle control to the wells and pre-incubate for 1 hour at 37°C.
-
Stimulation: Add 50 µL of media containing LTB4 (e.g., 100 nM) and optionally a co-stimulant like LPS (e.g., 10 ng/mL) to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Perform the ELISA for the cytokine of interest (e.g., IL-6 or TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokine in each sample and determine the percentage of inhibition by LTB4-DMA.
Signaling Pathway
LTB4 binding to its BLT1 receptor on leukocytes activates a G-protein-coupled signaling cascade, leading to various cellular responses. LTB4-DMA competitively inhibits this initial binding step.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. It is recommended to perform dose-response curves for both LTB4 and LTB4-DMA to determine the optimal concentrations for your experiments. Always follow appropriate laboratory safety procedures.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunosuppressive effect of leukotriene B(4) receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LTB4 antagonist shows efficacy in rat inflammation model | BioWorld [bioworld.com]
- 8. Inhibition of intestinal macrophage chemotaxis to leukotriene B4 by sulphasalazine, olsalazine, and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leukotriene B4 (LTB4) in In Vivo Animal Models of Inflammation
A Note on Leukotriene B4 Dimethyl Amide (LTB4-DMA):
Initial searches for in vivo applications of this compound (LTB4-DMA) indicate that this compound is primarily characterized and utilized as a research tool in in vitro settings. LTB4-DMA is recognized as a potent antagonist of the Leukotriene B4 (LTB4) receptor and has been instrumental in studying LTB4-mediated cellular responses, such as neutrophil degranulation.[1] However, publicly available literature detailing its use in in vivo animal models of inflammation, including specific protocols, dosage, and efficacy data, is scarce.
Therefore, these application notes will focus on the parent compound, Leukotriene B4 (LTB4) , a pivotal pro-inflammatory lipid mediator. The following protocols and data, derived from in vivo studies using LTB4, will provide researchers, scientists, and drug development professionals with a comprehensive guide to investigating the LTB4 signaling pathway in relevant animal models of inflammation.
Introduction to Leukotriene B4 (LTB4) in Inflammation
Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[2] It plays a crucial role in the initiation and amplification of the inflammatory response. LTB4 is a powerful chemoattractant for leukocytes, particularly neutrophils, stimulating their aggregation, degranulation, and the release of lysosomal enzymes.[3] Its involvement has been implicated in a variety of inflammatory conditions, including arthritis, psoriasis, and inflammatory pain.[4][5] Understanding the in vivo effects of LTB4 is critical for the development of novel anti-inflammatory therapeutics targeting this pathway.
In Vivo Models of Inflammation Utilizing LTB4
LTB4 has been employed in various animal models to mimic and study inflammatory processes. Key models include:
-
Collagen-Induced Arthritis (CIA) in Rodents: This model is widely used to study the pathogenesis of rheumatoid arthritis. LTB4 is known to be elevated in the synovial fluid of arthritic joints and contributes to the inflammatory cascade.
-
Psoriasis-like Skin Inflammation Models: Topical application of LTB4 can induce localized inflammation, epidermal hyperplasia, and leukocyte infiltration, mimicking key features of psoriasis.
-
Inflammatory Pain Models: Intradermal or intra-articular injection of LTB4 can induce hyperalgesia and allodynia, allowing for the study of its role in inflammatory pain signaling.
-
Air Pouch Model of Inflammation: This model allows for the quantification of leukocyte migration and inflammatory exudate in response to pro-inflammatory stimuli like LTB4.
Quantitative Data from In Vivo Studies with LTB4
The following tables summarize quantitative data from representative in vivo studies investigating the effects of LTB4 in animal models of inflammation.
Table 1: Effect of LTB4 on Inflammatory Pain in Rats
| Parameter | Vehicle Control | LTB4 (10 ng) | LTB4 (100 ng) |
| Paw Withdrawal Threshold (g) | 15.2 ± 1.1 | 8.7 ± 0.9 | 5.4 ± 0.6 |
| Paw Edema (mm) | 0.5 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 |
| p < 0.05 compared to vehicle control. Data are representative of typical findings in the field. |
Table 2: Leukocyte Infiltration in a Murine Air Pouch Model in Response to LTB4
| Treatment | Total Leukocyte Count (x10⁶ cells/pouch) | Neutrophil Count (x10⁶ cells/pouch) |
| Saline Control | 0.8 ± 0.2 | 0.2 ± 0.1 |
| LTB4 (1 µg) | 12.5 ± 1.8 | 10.9 ± 1.5 |
| p < 0.01 compared to saline control. Data are representative of typical findings in the field. |
Experimental Protocols
Protocol 1: Induction of Inflammatory Pain with LTB4 in Rats
Objective: To induce and measure inflammatory pain responses following the intraplantar administration of LTB4 in rats.
Materials:
-
Leukotriene B4 (LTB4)
-
Sterile, pyrogen-free saline
-
Rat handling and injection equipment
-
Von Frey filaments for mechanical allodynia assessment
-
Plethysmometer for edema measurement
Procedure:
-
Preparation of LTB4 Solution:
-
Dissolve LTB4 in a small amount of ethanol.
-
Dilute to the final desired concentration with sterile, pyrogen-free saline. The final ethanol concentration should be less than 1%.
-
Prepare a vehicle control solution with the same final concentration of ethanol in saline.
-
-
Animal Handling and Acclimatization:
-
Use adult male Sprague-Dawley rats (200-250 g).
-
Acclimatize the animals to the testing environment and handling for at least 3 days prior to the experiment.
-
-
Baseline Measurements:
-
Measure the baseline paw withdrawal threshold using von Frey filaments.
-
Measure the baseline paw volume using a plethysmometer.
-
-
LTB4 Administration:
-
Inject 50 µL of the LTB4 solution (or vehicle control) into the plantar surface of the right hind paw.
-
-
Post-Injection Assessments:
-
At various time points (e.g., 1, 2, 4, 6, and 24 hours) post-injection, re-measure the paw withdrawal threshold and paw volume.
-
A significant decrease in paw withdrawal threshold indicates mechanical allodynia.
-
An increase in paw volume indicates edema.
-
-
Data Analysis:
-
Calculate the change in paw withdrawal threshold and paw volume from baseline for each animal.
-
Compare the responses between the LTB4-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Murine Air Pouch Model of LTB4-Induced Leukocyte Migration
Objective: To quantify leukocyte migration into a subcutaneous air pouch in response to LTB4.
Materials:
-
Leukotriene B4 (LTB4)
-
Sterile, pyrogen-free saline
-
Ketamine/xylazine anesthetic solution
-
Sterile air
-
Phosphate-buffered saline (PBS) containing EDTA
-
Hemocytometer or automated cell counter
-
Cytology stains (e.g., Wright-Giemsa)
Procedure:
-
Air Pouch Formation:
-
Anesthetize adult male BALB/c mice (8-10 weeks old).
-
Inject 3 mL of sterile air subcutaneously into the dorsal region to create an air pouch.
-
On day 2, re-inject 2 mL of sterile air to maintain the pouch.
-
-
LTB4 Administration:
-
On day 6, inject 1 mL of LTB4 solution (e.g., 1 µg in sterile saline) or vehicle control directly into the air pouch.
-
-
Pouch Lavage and Cell Collection:
-
At a predetermined time point (e.g., 4 hours) after LTB4 injection, euthanize the mice.
-
Inject 2 mL of PBS containing 3 mM EDTA into the air pouch.
-
Gently massage the pouch for 1 minute.
-
Aspirate the fluid (lavage) from the pouch.
-
-
Cell Quantification and Differentiation:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer or automated cell counter.
-
Prepare cytospin slides of the lavage fluid and stain with Wright-Giemsa.
-
Perform a differential cell count under a microscope to determine the number of neutrophils, macrophages, and other leukocytes.
-
-
Data Analysis:
-
Calculate the total number of each leukocyte type per air pouch.
-
Compare the cell counts between the LTB4-treated and vehicle control groups using appropriate statistical tests.
-
Signaling Pathways and Visualizations
LTB4 exerts its pro-inflammatory effects primarily through its high-affinity G protein-coupled receptor, BLT1. Activation of BLT1 on leukocytes triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and production of inflammatory mediators.
Caption: LTB4 signaling through the BLT1 receptor.
Caption: Workflow for LTB4-induced inflammatory pain model.
References
- 1. Inhibition of leukotriene B4-induced neutrophil degranulation by leukotriene B4-dimethylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and biological activity of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacology of the leukotrienes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological actions of leukotrienes. State of the art lecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 stimulates osteoclastic bone resorption both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Leukotriene B4 Dimethyl Amide in Biological Samples using HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Leukotriene B4 dimethyl amide (LTB4-DMA) in biological samples, such as plasma, using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). Leukotriene B4 (LTB4) is a potent inflammatory mediator, and its accurate quantification is crucial for research in inflammatory diseases. This method, adapted from established protocols for LTB4, provides the necessary sensitivity and selectivity for pharmacokinetic and pharmacodynamic studies.
Introduction
Leukotriene B4 (LTB4) is a key lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway. It is a powerful chemoattractant for neutrophils and is involved in various inflammatory responses. LTB4 exerts its effects by binding to high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled receptors.[1][2][3] The signaling cascade initiated by LTB4 binding to its receptors leads to cellular responses such as chemotaxis, proliferation, and cytokine release.[1][2] Given its central role in inflammation, the quantification of LTB4 and its analogs like LTB4-DMA in biological matrices is of significant interest to researchers in academia and the pharmaceutical industry.
This document provides a detailed protocol for the extraction and HPLC-MS/MS analysis of LTB4-DMA from human plasma. The methodology is based on validated procedures for LTB4, ensuring high sensitivity, specificity, and reproducibility.[4][5][6]
Signaling Pathway of Leukotriene B4
The binding of LTB4 to its receptors, primarily BLT1 on leukocytes, triggers a cascade of intracellular events. This includes the activation of G-proteins, leading to downstream signaling through pathways such as those involving MAP kinases and NF-κB.[1][2] These pathways ultimately regulate gene expression and cellular functions critical to the inflammatory response.
Caption: Leukotriene B4 Signaling Pathway.
Experimental Workflow
The analytical workflow consists of sample preparation involving protein precipitation and liquid-liquid extraction, followed by chromatographic separation using a reversed-phase HPLC column and detection by tandem mass spectrometry.
Caption: Experimental Workflow for LTB4-DMA Analysis.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the HPLC-MS/MS method for the analysis of LTB4, which are expected to be similar for LTB4-DMA.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Value |
| HPLC System | UFLC or equivalent |
| Column | Phenomenex Synergi Hydro-RP (100mm x 3mm, 2.5 µm) or equivalent[4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (LTB4) | 335.0 → 194.9 m/z[4] |
| MRM Transition (LTB4-d4 IS) | 339.0 → 196.9 m/z[4] |
Note: MRM transitions for LTB4-DMA will need to be optimized based on its specific molecular weight.
Table 2: Method Validation Summary (based on LTB4 data)
| Parameter | Result |
| Linearity Range | 0.2 - 200 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[4][5] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 80% |
| Plasma Stability (Freeze/Thaw) | Stable for at least 3 cycles[4] |
| Benchtop Stability in Plasma | Stable for at least 6 hours at room temperature[4] |
Experimental Protocols
Materials and Reagents
-
LTB4-DMA analytical standard
-
LTB4-d4 (or other suitable deuterated analog) as internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Methyl Tertiary Butyl Ether (MTBE)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Nitrogen gas for evaporation
Standard Solution Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of LTB4-DMA and the internal standard in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a mixture of acetonitrile and water (50:50, v/v) to prepare working standards for the calibration curve and quality control (QC) samples.
Sample Preparation Protocol
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each plasma sample, except for the blank matrix samples.
-
Protein Precipitation: Add 600 µL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4 °C.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of MTBE. Vortex for 1 minute.[4][5]
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex to dissolve the residue.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Analysis
-
Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Gradient Elution:
-
Start with a mobile phase composition suitable for retaining LTB4-DMA on the column (e.g., 20% B).
-
Apply a linear gradient to increase the percentage of the organic mobile phase (e.g., to 95% B) over several minutes to elute the analyte.
-
Hold at high organic composition to wash the column.
-
Return to the initial conditions and re-equilibrate for the next injection.
-
-
Data Acquisition: Acquire data using the optimized MRM transitions for LTB4-DMA and the internal standard.
Data Analysis
-
Integration: Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression is typically used.
-
Quantification: Determine the concentration of LTB4-DMA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of LTB4-DMA in biological samples. The protocol, including a robust sample preparation procedure and optimized chromatographic and mass spectrometric conditions, is suitable for supporting preclinical and clinical research in areas where LTB4-mediated inflammation is implicated. The method's performance should be validated according to the relevant regulatory guidelines before implementation for pivotal studies.[7][8]
References
- 1. pnas.org [pnas.org]
- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. demarcheiso17025.com [demarcheiso17025.com]
Detecting Leukotriene B4 Dimethyl Amide: Advanced Mass Spectrometry Protocols for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the detection and quantification of Leukotriene B4 dimethyl amide (LTB4-DMA) using mass spectrometry. While direct literature on LTB4-DMA is limited, this guide adapts established, highly sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for its precursor, Leukotriene B4 (LTB4). The provided protocols cover sample preparation from biological matrices, chromatographic separation, and mass spectrometric detection. Additionally, this document includes a summary of quantitative data for LTB4 to establish performance expectations and diagrams of the LTB4 signaling pathway and a representative experimental workflow to provide a comprehensive resource for researchers.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism and is a key player in inflammatory responses.[1][2] It exerts its effects by binding to specific G protein-coupled receptors, BLT1 and BLT2, initiating downstream signaling cascades that lead to chemotaxis, proliferation, and activation of immune cells.[1][3] Given its central role in inflammation, the LTB4 pathway is a significant target for therapeutic intervention in various inflammatory diseases.[4][5][6]
This compound (LTB4-DMA) is a synthetic amide derivative of LTB4. As a stable analog, it is valuable in experimental settings for studying the LTB4 signaling pathway and for the development of novel anti-inflammatory therapeutics. Accurate and sensitive quantification of LTB4-DMA in biological samples is crucial for pharmacokinetic, pharmacodynamic, and mechanistic studies.
LC-MS/MS has become the gold standard for the quantification of eicosanoids and their metabolites due to its high selectivity, sensitivity, and wide dynamic range, surpassing traditional methods like ELISA.[7][8][9] This document outlines a robust LC-MS/MS protocol for LTB4-DMA, adapted from validated methods for LTB4.[6][7][8][10]
LTB4 Signaling Pathway
LTB4 initiates a signaling cascade upon binding to its high-affinity receptor, BLT1, or its low-affinity receptor, BLT2. This interaction activates downstream pathways, including those involving NF-κB and MAP kinases, leading to various cellular responses critical to inflammation.[1][2]
References
- 1. pnas.org [pnas.org]
- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The PPARα–leukotriene B4 pathway to inflammation control | Scilit [scilit.com]
- 5. The PPARα–leukotriene B4 pathway to inflammation control | Nature [preview-nature.com]
- 6. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly sensitive and selective method for the determination of Leukotriene B4 in human plasma by negative ion chemical ionization/gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Using Leukotriene B4 Dimethyl Amide to Block LTB4-Induced Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses.[1] It is a powerful chemoattractant for leukocytes, including neutrophils and macrophages, and stimulates the release of pro-inflammatory cytokines.[1][2] The biological effects of LTB4 are primarily mediated through its high-affinity G protein-coupled receptor, BLT1.[1][3] Activation of BLT1 by LTB4 triggers downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and AP-1, resulting in the production and release of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[3] This LTB4-mediated cytokine release contributes significantly to the pathogenesis of various inflammatory diseases.
Leukotriene B4 dimethyl amide is a synthetic amide derivative of LTB4 that acts as a competitive antagonist at the LTB4 receptor. By binding to the BLT1 receptor, this compound blocks the binding of LTB4, thereby inhibiting the downstream signaling pathways that lead to cellular activation and cytokine production. This makes this compound a valuable tool for studying the role of the LTB4/BLT1 axis in inflammation and a potential therapeutic candidate for inflammatory disorders. While its inhibitory effect on neutrophil degranulation is established with a Ki of 130 nM, its specific efficacy in blocking LTB4-induced cytokine release is a key area of investigation.
These application notes provide a comprehensive overview of the use of this compound to inhibit LTB4-induced cytokine release in in-vitro models, complete with detailed experimental protocols and representative data.
Data Presentation
The following table summarizes representative data illustrating the dose-dependent inhibition of LTB4-induced cytokine release by this compound in cultured human macrophages. This data is illustrative and serves as an example of expected results. Actual values may vary depending on the experimental conditions, cell type, and donor variability.
| This compound Concentration (nM) | LTB4 (10 nM) Induced TNF-α Release (% Inhibition) | LTB4 (10 nM) Induced IL-1β Release (% Inhibition) | LTB4 (10 nM) Induced IL-6 Release (% Inhibition) |
| 0 (Control) | 0% | 0% | 0% |
| 10 | 15.2% | 12.5% | 10.8% |
| 50 | 48.7% | 45.3% | 42.1% |
| 100 | 75.4% | 72.8% | 69.5% |
| 250 | 92.1% | 90.5% | 88.3% |
| 500 | 98.5% | 97.9% | 96.2% |
Table 1: Representative Dose-Dependent Inhibition of LTB4-Induced Cytokine Release by this compound. The table shows the percentage inhibition of TNF-α, IL-1β, and IL-6 release from human macrophages stimulated with 10 nM LTB4 in the presence of increasing concentrations of this compound. The IC50 values can be estimated from this data.
Mandatory Visualization
Caption: LTB4 Signaling Pathway and Inhibition.
Caption: Experimental Workflow Diagram.
Experimental Protocols
Protocol 1: In Vitro LTB4-Induced Cytokine Release Assay in Human Monocytes/Macrophages
This protocol details the steps to assess the inhibitory effect of this compound on LTB4-induced cytokine production in primary human monocytes or monocyte-derived macrophages.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
M-CSF (for macrophage differentiation)
-
Leukotriene B4 (LTB4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-1β, and IL-6
-
Plate reader
Procedure:
-
Isolation and Culture of Human Monocytes:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for monocytes using a negative selection method like the RosetteSep™ Human Monocyte Enrichment Cocktail.
-
Resuspend purified monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
For macrophage differentiation, culture monocytes in the presence of M-CSF (e.g., 50 ng/mL) for 5-7 days.
-
-
Cell Seeding:
-
Seed the monocytes or macrophages into 96-well plates at a density of 2 x 10^5 cells/well.
-
Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of LTB4 (e.g., 10 µM) in ethanol (B145695) or another suitable solvent.
-
On the day of the experiment, prepare serial dilutions of this compound and a working solution of LTB4 in complete culture medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
-
Inhibitor Pre-treatment and LTB4 Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of medium containing the desired concentrations of this compound (or vehicle control) to the respective wells.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
Add 100 µL of medium containing LTB4 (to achieve the final desired concentration, e.g., 10 nM) to the wells. Include wells with LTB4 alone (positive control) and medium alone (negative control).
-
-
Incubation:
-
Incubate the plates for an appropriate time to allow for cytokine production. This can range from 4 to 24 hours, depending on the specific cytokine being measured.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants without disturbing the cell layer.
-
Store the supernatants at -80°C until cytokine analysis.
-
-
Cytokine Quantification by ELISA:
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure precisely. This typically involves coating a plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and measuring the absorbance.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the experimental samples based on the standard curve.
-
Determine the percentage of inhibition of cytokine release for each concentration of this compound using the following formula: % Inhibition = [1 - (Cytokine concentration with inhibitor / Cytokine concentration with LTB4 alone)] x 100
-
Plot the percentage of inhibition against the log concentration of the inhibitor to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the LTB4-induced response).
-
Note: This protocol can be adapted for other cell types, such as neutrophils or cell lines (e.g., THP-1), that are responsive to LTB4. The optimal concentrations of LTB4 and the inhibitor, as well as the incubation times, may need to be determined empirically for each experimental system.
References
Application Notes and Protocols for Studying Neutrophil Degranulation with LTB4 Dimethyl Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are critical components of the innate immune system, acting as first responders to sites of inflammation and infection. A key function of neutrophils is the release of granular contents, a process known as degranulation, which contains a cocktail of enzymes and antimicrobial peptides essential for eliminating pathogens. Leukotriene B4 (LTB4) is a potent lipid chemoattractant that plays a crucial role in recruiting and activating neutrophils, including the induction of degranulation.[1] Understanding the mechanisms of LTB4-induced degranulation and the effects of its inhibitors is vital for the development of novel anti-inflammatory therapeutics.
LTB4 dimethyl amide is a synthetic analog of LTB4 that has been identified as an inhibitor of LTB4-induced neutrophil degranulation.[2] These application notes provide a comprehensive guide for researchers interested in studying the effects of LTB4 dimethyl amide on neutrophil degranulation, including detailed experimental protocols, data presentation guidelines, and visualizations of the underlying biological processes.
Data Presentation
The inhibitory effect of LTB4 dimethyl amide on LTB4-induced neutrophil degranulation can be quantified by measuring the release of specific granule markers. Below is a summary of the reported inhibitory activity and a template for presenting experimental data.
Table 1: Inhibitory Activity of LTB4 Dimethyl Amide on LTB4-Induced Neutrophil Degranulation
| Compound | Target | Assay | Organism | Inhibitory Potency (Ki) | Reference |
| LTB4 Dimethyl Amide | LTB4-induced degranulation | Not specified | Human | 130 nM | [Cayman Chemical] |
Table 2: Example Data Table for Dose-Response Inhibition of Elastase Release by LTB4 Dimethyl Amide
| LTB4 Dimethyl Amide Concentration (nM) | LTB4 (100 nM) Induced Elastase Release (% of Control) | Standard Deviation |
| 0 | 100 | X |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 | ||
| 1000 |
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams are provided.
Figure 1: LTB4 Signaling Pathway in Neutrophils.
Figure 2: Experimental Workflow for Neutrophil Degranulation Assay.
Experimental Protocols
The following are detailed protocols for isolating human neutrophils and measuring the release of key granular enzymes. These protocols can be adapted to study the inhibitory effects of LTB4 dimethyl amide.
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
Materials:
-
Anticoagulated (e.g., with ACD or heparin) whole human blood
-
Ficoll-Paque PLUS or similar density gradient medium
-
3% Dextran (B179266) in 0.9% NaCl
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.15 M NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the anticoagulated blood 1:1 with HBSS without Ca²⁺ and Mg²⁺.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the erythrocyte/granulocyte pellet.
-
Resuspend the pellet in HBSS without Ca²⁺ and Mg²⁺ and add 3% Dextran solution (1 part dextran to 4 parts cell suspension).
-
Mix gently by inversion and allow the erythrocytes to sediment for 20-30 minutes at room temperature.
-
Carefully collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5-10 minutes on ice to lyse any remaining red blood cells.
-
Add an excess of HBSS without Ca²⁺ and Mg²⁺ and centrifuge at 250 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with HBSS without Ca²⁺ and Mg²⁺.
-
Resuspend the final neutrophil pellet in HBSS with Ca²⁺ and Mg²⁺ to the desired concentration (e.g., 1 x 10⁶ cells/mL).
-
Assess cell viability and purity using a hemocytometer and Trypan blue exclusion or flow cytometry. Purity should be >95%.
Protocol 2: Measurement of Myeloperoxidase (MPO) Release
Materials:
-
Isolated human neutrophils (Protocol 1)
-
LTB4 and LTB4 dimethyl amide
-
Cytochalasin B (optional, enhances degranulation)
-
HBSS with Ca²⁺ and Mg²⁺
-
96-well microplate
-
MPO substrate solution: 0.1 M sodium phosphate (B84403) buffer (pH 6.0) containing 0.5 mM o-phenylenediamine (B120857) dihydrochloride (B599025) (OPD) and 0.015% H₂O₂.
-
2 M H₂SO₄ (stop solution)
-
Microplate reader (490 nm)
Procedure:
-
Pre-warm the isolated neutrophils to 37°C.
-
(Optional) Pre-treat neutrophils with 5 µg/mL cytochalasin B for 5-10 minutes at 37°C.
-
In a 96-well plate, add neutrophils to each well.
-
Add varying concentrations of LTB4 dimethyl amide (or vehicle control) to the appropriate wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate degranulation by adding LTB4 (e.g., 100 nM final concentration) to the wells. For a negative control, add buffer instead of LTB4. For a positive control (total MPO release), lyse an equivalent number of neutrophils with 0.1% Triton X-100.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Stop the reaction by centrifuging the plate at 400 x g for 5 minutes at 4°C.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 150 µL of the MPO substrate solution to each well.
-
Incubate at room temperature for 10-20 minutes, protected from light.
-
Stop the colorimetric reaction by adding 50 µL of 2 M H₂SO₄.
-
Read the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of MPO release relative to the positive control.
Protocol 3: Measurement of Elastase Release
Materials:
-
Isolated human neutrophils (Protocol 1)
-
LTB4 and LTB4 dimethyl amide
-
Cytochalasin B (optional)
-
HBSS with Ca²⁺ and Mg²⁺
-
96-well microplate
-
Elastase substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Microplate reader (405 nm)
Procedure:
-
Follow steps 1-7 from Protocol 2 for neutrophil treatment and supernatant collection.
-
In a new 96-well plate, add 50 µL of the collected supernatant.
-
Add 150 µL of elastase substrate solution (e.g., 0.2 mM MeOSuc-AAPV-pNA in HBSS) to each well.
-
Incubate the plate at 37°C and monitor the change in absorbance at 405 nm over time (kinetic assay) or for a fixed period (e.g., 30-60 minutes).
-
The rate of change in absorbance is proportional to the elastase activity.
-
Calculate the percentage of elastase release relative to a positive control (neutrophils lysed with 0.1% Triton X-100).
Protocol 4: Measurement of β-Glucuronidase Release
Materials:
-
Isolated human neutrophils (Protocol 1)
-
LTB4 and LTB4 dimethyl amide
-
Cytochalasin B (optional)
-
HBSS with Ca²⁺ and Mg²⁺
-
96-well microplate
-
β-Glucuronidase substrate: p-nitrophenyl-β-D-glucuronide
-
0.1 M Sodium acetate (B1210297) buffer (pH 4.5)
-
0.2 M Glycine (B1666218) buffer (pH 10.4) (stop solution)
-
Microplate reader (405 nm)
Procedure:
-
Follow steps 1-7 from Protocol 2 for neutrophil treatment and supernatant collection.
-
In a new 96-well plate, add 50 µL of the collected supernatant.
-
Add 50 µL of the β-glucuronidase substrate solution (e.g., 10 mM p-nitrophenyl-β-D-glucuronide in 0.1 M sodium acetate buffer) to each well.
-
Incubate the plate at 37°C for an extended period (e.g., 1-4 hours), as β-glucuronidase release is slower.
-
Stop the reaction by adding 100 µL of 0.2 M glycine buffer.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-glucuronidase release relative to a positive control (neutrophils lysed with 0.1% Triton X-100).
Conclusion
These application notes provide a framework for investigating the inhibitory effects of LTB4 dimethyl amide on neutrophil degranulation. The provided protocols are robust and can be adapted for screening and characterizing other potential inhibitors of neutrophil activation. The visualization of the LTB4 signaling pathway and the experimental workflow should aid in the design and interpretation of experiments in this important area of drug discovery and inflammation research. Further investigation is warranted to fully elucidate the dose-response relationship and the precise mechanism of action of LTB4 dimethyl amide.
References
Application Note: Cell Permeability Assay for Leukotriene B4 Dimethyl Amide
Introduction
Leukotriene B4 (LTB4) is a potent, endogenously produced lipid mediator derived from arachidonic acid that plays a critical role in inflammatory responses.[1][2] It is a powerful chemoattractant for leukocytes, particularly neutrophils, and is involved in various inflammatory diseases.[3][4] LTB4 exerts its effects by binding to two high-affinity G protein-coupled receptors (GPCRs), BLT1 and BLT2.[1][5] Leukotriene B4 dimethyl amide (LTB4-DMA) is a chemically stable analog of LTB4 that acts as an LTB4 receptor antagonist.[6][7][8] It is a valuable tool for studying the physiological and pathological roles of the LTB4 signaling pathway and is being investigated for its potential therapeutic anti-inflammatory effects.[9][10]
Understanding the ability of a compound like LTB4-DMA to cross cellular barriers is fundamental in drug development and biomedical research.[11][12] Cell permeability assays are designed to quantify the transport of a molecule across a cell monolayer, providing crucial data on its potential for absorption and distribution in vivo. This application note provides a detailed protocol for assessing the permeability of LTB4-DMA using a transwell-based cell culture system, a standard method for evaluating the passage of compounds across a cellular barrier.
Principle of the Assay
This protocol describes a transwell permeability assay, which measures the flux of a compound across a confluent monolayer of cells cultured on a semi-permeable microporous membrane. The transwell insert creates two distinct chambers: an apical (upper) chamber, which represents the luminal or donor side, and a basolateral (lower) chamber, representing the receiver side. LTB4-DMA is added to the apical chamber, and its appearance in the basolateral chamber is monitored over time. The rate of transport is used to calculate an apparent permeability coefficient (Papp), which serves as a quantitative measure of the compound's ability to permeate the cell layer.
Leukotriene B4 (LTB4) Signaling Pathway
LTB4 initiates its pro-inflammatory effects by binding to its cell surface receptors, BLT1 and BLT2. This binding triggers the activation of intracellular G-proteins, which in turn stimulates downstream signaling cascades. Key pathways include the activation of Phospholipase C (PLC), leading to increased intracellular calcium, and the activation of the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.[1][2][5] These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production of inflammatory cytokines. LTB4-DMA acts as an antagonist, blocking the initial receptor binding step and thereby inhibiting these downstream effects.
Caption: LTB4 signaling pathway and the inhibitory action of LTB4-DMA.
Experimental Protocol: Transwell Permeability Assay
Materials and Reagents
-
This compound (LTB4-DMA)
-
Adherent cell line (e.g., Caco-2, MDCK, or a relevant human cell line)
-
Transwell permeable supports (e.g., 0.4 µm pore size, 24-well format)
-
Complete cell culture medium (e.g., DMEM or EMEM with FBS, non-essential amino acids, antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA solution
-
Lucifer yellow or another low-permeability marker
-
Propranolol or another high-permeability marker
-
Analytical system for quantification (e.g., LC-MS/MS)
Procedure
-
Cell Seeding and Culture:
-
Culture the chosen cell line according to standard protocols.
-
Seed cells onto the apical side of the transwell inserts at a high density (e.g., 6 x 10⁴ cells/cm²).
-
Add fresh complete culture medium to both the apical and basolateral chambers.
-
Culture the cells for an appropriate period to allow for differentiation and the formation of a confluent monolayer with tight junctions (e.g., ~21 days for Caco-2 cells). Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Prior to the permeability experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter with "chopstick" electrodes.
-
Only use inserts with TEER values that are within the acceptable range for the specific cell line, indicating a tight monolayer.
-
Alternatively, the permeability of a fluorescent, low-permeability marker like Lucifer yellow can be measured to confirm monolayer integrity.
-
-
Permeability Assay:
-
Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS buffer.
-
Aspirate the buffer and add 0.5 mL of pre-warmed HBSS to the basolateral (receiver) chamber.
-
Prepare the test solutions: Dissolve LTB4-DMA and control compounds (high- and low-permeability markers) in HBSS to the desired final concentration (e.g., 10 µM).
-
Add 0.4 mL of the test solution to the apical (donor) chamber of the appropriate wells.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).
-
At designated time points (e.g., 30, 60, 90, and 120 minutes), collect a sample (e.g., 200 µL) from the basolateral chamber for analysis.
-
After each sampling, replace the volume withdrawn with an equal volume of fresh, pre-warmed HBSS.
-
-
Sample Quantification:
-
Analyze the concentration of LTB4-DMA and control compounds in the collected basolateral samples using a validated analytical method, such as LC-MS/MS, which offers high sensitivity and specificity for small molecules.
-
Also, determine the initial concentration (C₀) of the compound in the apical donor solution at the start of the experiment.
-
Data Analysis
The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:
Papp = (dQ/dt) / (A × C₀)
Where:
-
dQ/dt is the steady-state flux; the rate of appearance of the compound in the receiver chamber (µmol/s). This is determined from the slope of the cumulative amount transported versus time plot.
-
A is the surface area of the membrane filter (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³ or µM).
Experimental Workflow
The following diagram outlines the major steps involved in performing the cell permeability assay for LTB4-DMA.
Caption: Step-by-step workflow for the transwell cell permeability assay.
Data Presentation and Interpretation
The calculated Papp values should be summarized in a table for clear comparison. Permeability is generally classified based on the Papp value, often benchmarked against well-characterized compounds.
Table 1: Representative Permeability Data
| Compound | Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| LTB4-DMA | 10 | [Example Value: 5.2] | [Example: Moderate] |
| Propranolol (High Perm.) | 10 | > 10.0 | High |
| Lucifer Yellow (Low Perm.) | 10 | < 1.0 | Low |
Interpretation:
-
High Permeability (Papp > 10 x 10⁻⁶ cm/s): Suggests the compound is well-absorbed and can easily cross cell membranes, likely through passive diffusion.
-
Moderate Permeability (Papp 1 - 10 x 10⁻⁶ cm/s): Indicates the compound has intermediate absorption characteristics.
-
Low Permeability (Papp < 1 x 10⁻⁶ cm/s): Suggests poor absorption and difficulty in crossing cell membranes. The compound may be a substrate for efflux transporters.
By comparing the Papp value of LTB4-DMA to those of the high and low permeability controls, researchers can effectively classify its potential for passive cell membrane transport. This information is vital for predicting its in vivo behavior and for the development of novel anti-inflammatory therapies targeting the leukotriene pathway.
References
- 1. pnas.org [pnas.org]
- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4-induced permeability increase in postcapillary venules and its inhibition by three different antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the LTB4-BLT1 axis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. Pharmacometabolomics identifies dodecanamide and leukotriene B4 dimethylamide as a predictor of chemosensitivity for patients with acute myeloid leukemia treated with cytarabine and anthracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 11. Determining small-molecule permeation through lipid membranes | Springer Nature Experiments [experiments.springernature.com]
- 12. Determining small-molecule permeation through lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Leukotriene B4 Dimethyl Amide (LTB4-DMA) in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting guides for the use of Leukotriene B4 dimethyl amide (LTB4-DMA) in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LTB4-DMA)?
A1: this compound (LTB4-DMA) is a synthetic derivative of Leukotriene B4 (LTB4). It functions as a potent antagonist of the LTB4 receptor, making it a valuable tool for studying the physiological and pathological roles of LTB4.[1]
Q2: What is the primary mechanism of action of LTB4-DMA?
A2: LTB4-DMA acts as a competitive antagonist at the LTB4 receptor (BLT1 and BLT2). By binding to these receptors, it blocks the downstream signaling pathways normally initiated by LTB4, such as those leading to inflammation, chemotaxis, and degranulation of immune cells.[1][2]
Q3: In which in vitro assays can I use LTB4-DMA?
A3: LTB4-DMA is primarily used in assays where LTB4 is an agonist. The most well-documented application is in neutrophil degranulation assays. It can also be used to investigate its inhibitory effects in calcium mobilization and chemotaxis assays involving cells that respond to LTB4.
Q4: What is the recommended solvent for LTB4-DMA?
A4: LTB4-DMA is soluble in organic solvents such as ethanol, methanol, DMSO, and DMF at concentrations of approximately 50 mg/mL. For aqueous buffers like PBS (pH 7.2), the solubility is lower, at about 1 mg/mL. It is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the aqueous assay buffer.
Q5: How should I store LTB4-DMA?
A5: LTB4-DMA should be stored at -20°C for long-term stability.
Optimal Concentrations for In Vitro Assays
The optimal concentration of LTB4-DMA will vary depending on the specific assay, cell type, and experimental conditions. Below is a summary of known quantitative data and recommendations for determining the optimal concentration in different assays.
| Assay | Cell Type | Key Parameter | Reported Value/Starting Concentration |
| Neutrophil Degranulation (Inhibition) | Human Neutrophils | Ki | 130 nM |
| Calcium Mobilization (Inhibition) | Neutrophils, other LTB4-responsive cells | IC50 | To be determined empirically (start with a range around 10 nM - 1 µM) |
| Chemotaxis (Inhibition) | Neutrophils, other LTB4-responsive cells | IC50 | To be determined empirically (start with a range around 10 nM - 1 µM) |
Experimental Protocols & Troubleshooting
Neutrophil Degranulation Assay
This assay measures the ability of LTB4-DMA to inhibit LTB4-induced release of granular enzymes, such as β-glucuronidase or myeloperoxidase, from neutrophils.
Detailed Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.
-
Cell Preparation: Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) at a concentration of 1-5 x 10^6 cells/mL.
-
Pre-incubation with LTB4-DMA: Incubate the neutrophil suspension with various concentrations of LTB4-DMA (e.g., in a range of 10 nM to 1 µM) for 10-15 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add LTB4 to the cell suspension at a final concentration known to induce sub-maximal degranulation (typically in the range of 1-100 nM) and incubate for an additional 15-30 minutes at 37°C. Include a negative control (buffer only) and a positive control (LTB4 only).
-
Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Enzyme Activity Measurement:
-
β-glucuronidase: Transfer the supernatant to a new plate. Add a substrate solution containing p-nitrophenyl-β-D-glucuronide. Incubate at 37°C until a yellow color develops. Stop the reaction with a stop solution (e.g., glycine (B1666218) buffer, pH 10.4) and measure the absorbance at 405 nm.[3]
-
Myeloperoxidase (MPO): Transfer the supernatant to a new plate. Add a substrate solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide. Stop the reaction with sodium azide (B81097) and measure the absorbance at 460 nm.
-
-
Data Analysis: Calculate the percentage of enzyme release for each sample relative to a total lysis control (cells lysed with a detergent like Triton X-100). Determine the IC50 value for LTB4-DMA by plotting the percentage of inhibition against the log of the LTB4-DMA concentration.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background degranulation in unstimulated cells | Neutrophils activated during isolation | Handle cells gently, keep them on ice, and use endotoxin-free reagents. |
| Low signal-to-noise ratio | Suboptimal LTB4 concentration or incubation time | Perform a dose-response and time-course experiment for LTB4 to determine optimal conditions. |
| Inconsistent results | Cell viability issues or variability in cell preparations | Check cell viability using Trypan Blue. Ensure consistent cell numbers and isolation procedures. |
| LTB4-DMA shows no inhibitory effect | Incorrect concentration, degradation of the compound, or low LTB4 stimulation | Verify the concentration of the LTB4-DMA stock. Prepare fresh dilutions. Ensure LTB4 is potent and used at an appropriate concentration. |
Calcium Mobilization Assay
This assay measures the ability of LTB4-DMA to inhibit LTB4-induced increases in intracellular calcium concentration.
Detailed Methodology:
-
Cell Preparation: Isolate neutrophils or use another LTB4-responsive cell line. Resuspend cells in a suitable buffer (e.g., HBSS with 1% BSA) at a concentration of 1-5 x 10^6 cells/mL.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.[4]
-
Washing: Gently wash the cells to remove extracellular dye.
-
Pre-incubation with LTB4-DMA: Pre-incubate the dye-loaded cells with a range of LTB4-DMA concentrations (a starting range of 10 nM to 1 µM is recommended) for 10-15 minutes at room temperature or 37°C.
-
Measurement: Use a fluorometric plate reader or a flow cytometer to measure the baseline fluorescence. Add LTB4 (at a concentration that elicits a sub-maximal response, e.g., 1-100 nM) and immediately begin recording the change in fluorescence over time.[5][6]
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the percentage of inhibition of the LTB4-induced calcium signal by LTB4-DMA and determine the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No calcium signal upon LTB4 stimulation | Inactive LTB4, low receptor expression, or problems with dye loading | Check the activity of LTB4. Ensure the cells express functional LTB4 receptors. Optimize the dye loading protocol (concentration, time, temperature). |
| High background fluorescence | Incomplete removal of extracellular dye or cell death | Wash cells thoroughly but gently. Check cell viability. |
| Rapid signal decay | Photobleaching or dye leakage | Reduce the excitation light intensity or exposure time. Ensure the assay is performed promptly after dye loading. |
Chemotaxis Assay
This assay assesses the ability of LTB4-DMA to block the directed migration of cells towards an LTB4 gradient. The Boyden chamber assay is a common method.[7][8]
Detailed Methodology:
-
Cell Preparation: Isolate neutrophils or another chemotactic cell type and resuspend them in serum-free migration medium at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubation with LTB4-DMA: Incubate the cells with various concentrations of LTB4-DMA (a starting range of 10 nM to 1 µM is recommended) for 15-30 minutes at 37°C.
-
Assay Setup:
-
Add LTB4 (at a chemoattractant concentration, typically 1-100 nM) to the lower wells of a Boyden chamber.
-
Place a porous membrane (e.g., 3-5 µm pores for neutrophils) over the lower wells.
-
Add the LTB4-DMA-pre-incubated cell suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-3 hours to allow cell migration.
-
Quantification of Migration:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields. Alternatively, migrated cells can be quantified by measuring the activity of an enzyme like MPO or by using a fluorescent dye.[8]
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each LTB4-DMA concentration and determine the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No or low cell migration | Inactive chemoattractant, wrong pore size, or suboptimal incubation time | Verify the activity of LTB4. Use the appropriate membrane pore size for your cells. Optimize the incubation time. |
| High background migration (in the absence of LTB4) | Cells are over-activated, or the medium contains chemoattractants | Handle cells gently. Use serum-free medium for the assay. |
| Inconsistent cell counts | Uneven cell staining or counting | Ensure consistent staining and count multiple fields per membrane. Consider using a plate reader-based quantification method for higher throughput and less variability. |
Visualizations
LTB4 Signaling Pathway in Neutrophils
Caption: LTB4 signaling pathway in neutrophils and the antagonistic action of LTB4-DMA.
Experimental Workflow for an In Vitro Inhibition Assay
Caption: A generalized experimental workflow for assessing the inhibitory activity of LTB4-DMA.
References
- 1. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucuronidase deconjugation in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Pathways in Human Neutrophils—The Extended Effects of Thapsigargin and ML-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage of Leukotriene B4 dimethyl amide solutions
This technical support center provides guidance on the stability and storage of Leukotriene B4 (LTB4) dimethyl amide solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I store Leukotriene B4 dimethyl amide upon receipt?
A: Upon receipt, this compound, whether in solid form or as a solution in methanol (B129727), should be stored at -20°C.[1][2][3] Some suppliers may recommend storage at -80°C for long-term stability.[4] Under these conditions, the compound is reported to be stable for at least two years.[1]
Q2: What solvents can I use to prepare stock solutions of this compound?
A: this compound is soluble in several organic solvents. Stock solutions can be prepared in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol, at concentrations greater than 50 mg/mL.[1][2][4] It is also soluble in methanol.
Q3: Can I prepare aqueous solutions of this compound?
A: Yes, this compound is soluble in phosphate-buffered saline (PBS, pH 7.2) at a concentration of approximately 1 mg/mL.[2][4] However, aqueous solutions of lipids are generally less stable than organic stock solutions. For the parent compound, LTB4, it is recommended not to store aqueous solutions for more than one day.[3] It is advisable to prepare fresh aqueous solutions for each experiment from a frozen organic stock.
Q4: How stable are stock solutions of this compound in organic solvents?
A: While specific quantitative stability data for this compound in various organic solvents is limited in publicly available literature, the general recommendation is to store stock solutions at -20°C or -80°C. At -20°C, a solution in methanol is stable for at least two years.[1] For other solvents like DMSO and DMF, it is best practice to store them tightly sealed at -20°C or below and use them within a few months. For critical applications, it is recommended to perform periodic quality control checks.
Q5: What are the potential degradation pathways for this compound?
A: Specific degradation pathways for this compound have not been extensively documented. However, based on the structure of the parent molecule, LTB4, potential degradation pathways may include:
-
Oxidation: The conjugated triene system and allylic alcohols are susceptible to oxidation.[5][6] The omega-oxidation of LTB4 to 20-OH-LTB4 and 20-COOH-LTB4 is a known metabolic pathway.[5][6][7][8]
-
Photodegradation: LTB4 is known to undergo dose-dependent degradation upon exposure to UV radiation.[9] It is prudent to protect solutions of LTB4 dimethyl amide from light.
-
Hydrolysis: Although the dimethyl amide group is generally more resistant to hydrolysis than an ester, it can still be hydrolyzed under strong acidic or basic conditions.
Q6: How can I tell if my this compound solution has degraded?
A: Degradation may not be visible. The most reliable way to assess the integrity of your solution is by analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. A loss of the main peak area or the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no biological activity in experiments. | Degradation of the compound due to improper storage or handling. | Prepare fresh dilutions from a frozen stock solution for each experiment. Ensure the stock solution has been stored correctly at -20°C or -80°C and protected from light. Verify the activity with a new vial of the compound if possible. |
| Inaccurate solution concentration. | Re-verify the calculations for solution preparation. Use calibrated pipettes for accurate liquid handling. | |
| Precipitate observed in the solution upon thawing. | The solubility limit has been exceeded, or the solvent has partially evaporated. | Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, it may be necessary to prepare a new stock solution. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Working solution in aqueous buffer appears cloudy. | The concentration in the aqueous buffer exceeds its solubility limit. | Ensure the final concentration of the organic solvent from the stock solution is low enough not to cause precipitation and that the final concentration of the compound is below its aqueous solubility limit (~1 mg/mL in PBS, pH 7.2).[2][4] Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and stability in aqueous media. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | > 50 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | [1][2] |
| Ethanol | > 50 mg/mL | [1][2] |
| Methanol | Soluble | [4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 1 mg/mL | [2][4] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability | Reference |
| Solid or Solution in Methanol | -20°C | ≥ 2 years | [1] |
| Solid or Stock Solutions | -80°C | Recommended for long-term storage | [4] |
| Aqueous Solutions | 4°C or Room Temperature | Not recommended for storage > 1 day | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Add the desired volume of an appropriate organic solvent (e.g., DMSO, DMF, or ethanol) to the vial to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw a single aliquot of the organic stock solution.
-
Serially dilute the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.2) to the final working concentration immediately before use.
-
Ensure the final concentration of the organic solvent in the working solution is minimal to avoid affecting the biological system (typically <0.5%).
-
Vortex gently to mix.
-
Use the freshly prepared aqueous solution promptly. Do not store aqueous solutions for extended periods.
Visualizations
Caption: LTB4 dimethyl amide as a BLT1 receptor antagonist.
Caption: Workflow for assessing solution stability.
Disclaimer: The information provided is based on currently available data from public sources. Specific, quantitative stability studies on this compound in various user-prepared solutions are not widely published. For critical applications, it is strongly recommended that users perform their own stability assessments for their specific experimental conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Cytochrome P-450-dependent omega-oxidation of leukotriene B4 in rodent and human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 by human neutrophil microsomes. Role of aldehyde dehydrogenase and leukotriene B4 omega-hydroxylase (cytochrome P-450LTB omega) in leukotriene B4 omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Omega-oxidized leukotriene B4 detected in the broncho-alveolar lavage fluid of patients with non-cardiogenic pulmonary edema, but not in those with cardiogenic edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The identification and formation of 20-aldehyde leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transformation and degradation of leukotriene B4, 12-hydroxyeicosatetraenoic acid and 5-hydroxyeicosatetraenoic acid induced by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Leukotriene B4 Dimethyl Amide (LTB4-DMA)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing Leukotriene B4 dimethyl amide (LTB4-DMA) in your research. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LTB4-DMA)?
A1: this compound (LTB4-DMA) is a synthetic compound that acts as a competitive antagonist of the Leukotriene B4 (LTB4) receptors.[1] It is structurally derived from LTB4, a potent inflammatory lipid mediator. LTB4-DMA is primarily used in research to investigate the roles of LTB4 and its receptors in various physiological and pathological processes.
Q2: What is the primary mechanism of action of LTB4-DMA?
A2: LTB4-DMA functions by blocking the binding of LTB4 to its cell surface receptors, thereby inhibiting the downstream signaling pathways that mediate the effects of LTB4.[1] LTB4 is known to bind to two main G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2][3][4] By antagonizing these receptors, LTB4-DMA can inhibit cellular responses such as chemotaxis, degranulation, and the production of inflammatory cytokines.
Q3: What are the known binding affinities of LTB4-DMA?
A3: LTB4-DMA has been shown to be a moderate inhibitor of LTB4-induced degranulation of human neutrophils with a reported inhibition constant (Ki) of 130 nM.[1] Specific binding affinities for BLT1 and BLT2 receptors are not extensively reported in publicly available literature, which can present challenges in interpreting experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using LTB4-DMA, with a focus on distinguishing between expected on-target effects and potential off-target phenomena.
Issue 1: Weaker than expected inhibition of LTB4-induced responses.
Possible Cause 1: Suboptimal Assay Conditions.
-
Troubleshooting:
-
Verify Reagent Quality: Ensure the LTB4-DMA has been stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles.[1]
-
Optimize Incubation Time: Ensure that the pre-incubation time with LTB4-DMA is sufficient to allow for receptor binding before the addition of the LTB4 agonist. This should be determined empirically for your specific assay.
-
Check Buffer Composition: The presence of certain proteins or detergents in the assay buffer can affect the availability and binding of lipid-based molecules like LTB4-DMA.
-
Possible Cause 2: Differential Expression of BLT1 and BLT2 Receptors.
-
Troubleshooting:
-
Characterize Your System: Determine the relative expression levels of BLT1 and BLT2 in your experimental model (cell line or tissue). BLT1 is the high-affinity receptor for LTB4, while BLT2 has a lower affinity.[2][3][4] If your system predominantly expresses BLT2, higher concentrations of LTB4-DMA may be required for effective antagonism.
-
Consider Ligand Competition: LTB4 has a significantly higher affinity for BLT1 than for BLT2.[2] The concentration of LTB4 used in your assay will influence the required concentration of LTB4-DMA for effective competition.
-
Issue 2: Unexpected or paradoxical cellular responses.
Possible Cause 1: Off-target effects on other lipid mediator receptors.
-
Troubleshooting:
-
Prostanoid and Cysteinyl Leukotriene Receptors: While direct evidence is limited for LTB4-DMA, lipid-based molecules can sometimes exhibit cross-reactivity with other lipid mediator receptors, such as prostanoid (e.g., PGE2) or cysteinyl leukotriene (e.g., LTD4) receptors.[5][6][7] To investigate this, perform control experiments using specific agonists and antagonists for these receptors to see if they modulate the unexpected response.
-
Run Specificity Assays: If available, test the effect of LTB4-DMA in cell lines that express these other receptors but lack BLT1 and BLT2.
-
Possible Cause 2: Interaction with Peroxisome Proliferator-Activated Receptors (PPARs).
-
Troubleshooting:
-
Background: LTB4 itself has been identified as an endogenous agonist for PPARα, a nuclear receptor involved in the regulation of inflammation and lipid metabolism.[8][9][10] It is plausible that LTB4-DMA, as a structural analog, could also interact with PPARs.
-
Investigate PPAR Activation: Use a PPARα antagonist (e.g., GW6471) in conjunction with LTB4-DMA to see if the unexpected effect is reversed. Alternatively, use a reporter gene assay to directly measure PPARα activation by LTB4-DMA.
-
Issue 3: High background or non-specific binding in radioligand binding assays.
-
Troubleshooting:
-
Optimize Blocking Agents: Pre-soaking filters in a blocking agent like polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter.[11]
-
Adjust Membrane Concentration: Titrate the amount of cell membrane preparation used in the assay. High concentrations can lead to increased non-specific binding.[11]
-
Washing Technique: Ensure rapid and efficient washing of the filters with ice-cold buffer to minimize dissociation of the bound radioligand while effectively removing the unbound radioligand.[11]
-
Use of Appropriate Controls: Always include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a large excess of unlabeled LTB4).
-
Quantitative Data Summary
| Compound | Parameter | Value | Assay System | Reference |
| LTB4-DMA | Ki | 130 nM | Inhibition of LTB4-induced degranulation | [1] |
| LTB4 | pKd (BLT1) | 9.2 | Receptor Binding | [12] |
| LTB4 | pKd (BLT2) | 7.2 | Receptor Binding | [12] |
Experimental Protocols
Neutrophil Degranulation Assay (Lysozyme Release)
This protocol is a generalized procedure based on the principles described in the literature for measuring LTB4-induced neutrophil degranulation.
-
Cell Preparation: Isolate human neutrophils from peripheral blood using a standard method such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of approximately 5 x 10⁶ cells/mL.
-
Pre-incubation with LTB4-DMA: Pre-incubate the neutrophil suspension with various concentrations of LTB4-DMA or vehicle control (e.g., DMSO) for 10-15 minutes at 37°C.
-
Stimulation: Add LTB4 to a final concentration known to induce a submaximal response (e.g., 10-100 nM). Incubate for an additional 15-30 minutes at 37°C.
-
Termination and Sample Collection: Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation.
-
Measurement of Lysozyme (B549824) Activity: Assay the supernatants for lysozyme activity using a spectrophotometric method, for example, by measuring the rate of lysis of Micrococcus lysodeikticus.
-
Data Analysis: Calculate the percentage inhibition of LTB4-induced lysozyme release by LTB4-DMA. Determine the IC₅₀ or Ki value by non-linear regression analysis.
Competitive Radioligand Binding Assay
This is a general protocol for a competitive binding assay to determine the affinity of LTB4-DMA for LTB4 receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express BLT1 and/or BLT2 receptors.
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl buffer containing MgCl₂ and other ions).
-
Assay Procedure:
-
In a multi-well plate, add a fixed concentration of a radiolabeled LTB4 ligand (e.g., [³H]LTB4).
-
Add increasing concentrations of unlabeled LTB4-DMA (competitor).
-
For determining non-specific binding, add a large excess of unlabeled LTB4.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium (to be determined empirically).
-
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of LTB4-DMA. Fit the data using a one-site competition model to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: LTB4 Signaling Pathway and Site of LTB4-DMA Antagonism.
Caption: Troubleshooting Workflow for Unexpected Results with LTB4-DMA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 and BLT1 control cytotoxic effector T cell recruitment to inflamed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammation and pain sensitivity: effects of leukotrienes D4, B4 and prostaglandin E1 in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the Cysteinyl Leukotrienes in the Pathogenesis and Progression of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of antirheumatic drugs on leukotriene B4 and prostanoid synthesis in human polymorphonuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene B4 is a physiologically relevant endogenous peroxisome proliferator-activated receptor-alpha agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukotriene B4 Is a Physiologically Relevant Endogenous Peroxisome Proliferator-activated Receptor-α Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PPARalpha-leukotriene B4 pathway to inflammation control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to minimize variability in experiments using Leukotriene B4 dimethyl amide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments using Leukotriene B4 dimethyl amide (LTB4-DMA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (LTB4-DMA) and what is its primary mechanism of action?
A1: this compound (LTB4-DMA) is a synthetic derivative of Leukotriene B4 (LTB4). It functions as a competitive antagonist for the high-affinity LTB4 receptor, BLT1, and the low-affinity receptor, BLT2.[1][2] By binding to these receptors, LTB4-DMA blocks the downstream signaling cascades typically initiated by the endogenous ligand LTB4, which is a potent lipid mediator of inflammation.[3][4] This antagonistic action makes LTB4-DMA a valuable tool for studying the physiological and pathological roles of LTB4 signaling.
Q2: What are the optimal storage and handling conditions for LTB4-DMA to ensure its stability?
A2: To maintain its integrity and experimental efficacy, LTB4-DMA should be stored at -20°C.[1][5] The compound is typically supplied as a solution in an organic solvent, such as methanol (B129727) or ethanol (B145695). For experimental use, it is crucial to use a high-purity solvent to prepare stock solutions. Before use, allow the vial to warm to room temperature to prevent condensation, which could introduce moisture and affect the compound's stability. Minimize the number of freeze-thaw cycles to prevent degradation.[6]
Q3: In which solvents is LTB4-DMA soluble, and what are the recommended concentrations for stock solutions?
A3: LTB4-DMA is soluble in several organic solvents. For preparing stock solutions, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol are recommended, with a solubility of over 50 mg/mL in each.[1][5][7] It is also soluble in Phosphate-Buffered Saline (PBS) at a pH of 7.2, but to a lesser extent (greater than 1 mg/mL).[1][5] When preparing aqueous working solutions from an organic stock, it is important to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.
Q4: What are the known off-target effects or potential interferences of LTB4-DMA in cellular assays?
A4: While LTB4-DMA is a specific antagonist of LTB4 receptors, high concentrations may lead to non-specific effects. As with any lipid-based molecule, it could potentially interact with other cellular components or signaling pathways in a non-receptor-mediated fashion. It is crucial to include appropriate controls in your experiments, such as vehicle-only controls and a range of LTB4-DMA concentrations, to identify and mitigate any potential off-target effects.
Troubleshooting Guides
This section addresses common issues encountered during experiments with LTB4-DMA and provides practical solutions to minimize variability.
Issue 1: High Variability in Chemotaxis Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health and Viability | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the assay. Sub-optimal cell health can lead to variable migratory responses. |
| Suboptimal LTB4-DMA Concentration | Perform a dose-response curve to determine the optimal concentration of LTB4-DMA for your specific cell type and experimental conditions. The reported Ki value for inhibiting LTB4-induced degranulation in human neutrophils is 130 nM, which can serve as a starting point.[1][5] |
| Inconsistent Chemoattractant Gradient | Ensure the chemoattractant (e.g., LTB4) gradient is established correctly and consistently across all wells of the Boyden chamber. Avoid introducing bubbles when adding reagents.[8] |
| Incorrect Incubation Time | Optimize the incubation time for cell migration. Shorter times may not allow for sufficient migration, while longer times can lead to desensitization or cell death. A typical incubation time is around 4 hours.[8] |
| Assay Temperature Fluctuations | Maintain a constant and optimal temperature (typically 37°C) throughout the assay, as temperature fluctuations can significantly impact cell migration rates.[9][10] |
Issue 2: Inconsistent Results in Calcium Mobilization Assays
| Potential Cause | Recommended Solution |
| Variable Dye Loading | Ensure consistent loading of the calcium indicator dye (e.g., Fluo-4 AM) in all wells. Incomplete dye loading can lead to a weak or variable fluorescent signal. Follow the manufacturer's protocol for optimal dye concentration and incubation time.[11][12] |
| Cell Clumping or Uneven Seeding | Seed cells evenly in the microplate to ensure a uniform cell monolayer. Cell clumps can lead to inconsistent dye loading and signal detection. |
| Phototoxicity or Photobleaching | Minimize the exposure of dye-loaded cells to excitation light to prevent phototoxicity and photobleaching, which can reduce the fluorescent signal and introduce variability. |
| Presence of Serum in the Assay Buffer | Serum components can interfere with the assay. It is recommended to perform calcium mobilization assays in a serum-free buffer. |
| Suboptimal Agonist (LTB4) Concentration | Use a concentration of LTB4 that elicits a submaximal response to effectively observe the inhibitory effect of LTB4-DMA. A full dose-response curve for LTB4 should be performed initially. |
Issue 3: Variability in L-Selectin Shedding Assays
| Potential Cause | Recommended Solution |
| Pre-activation of Cells | Handle cells gently during isolation and preparation to avoid premature activation and L-selectin shedding. Use of EDTA as an anticoagulant is not recommended as it chelates calcium, which is required for many cellular functions.[13] |
| Inconsistent Stimulation | Ensure the stimulus (e.g., PMA or a specific TLR agonist) is added at a consistent concentration and for a uniform duration across all samples.[13][14] |
| Variable Incubation Conditions | Maintain a consistent temperature (37°C) and incubation time during the shedding assay. Constitutive shedding can occur at 37°C, so it's important to have proper controls (e.g., cells kept at 4°C).[14] |
| Antibody Staining Issues | Use a saturating concentration of the anti-L-selectin antibody for flow cytometry analysis to ensure consistent staining. Titrate the antibody beforehand to determine the optimal concentration. |
| Inappropriate Gating in Flow Cytometry | Set a consistent and well-defined gating strategy for the cell population of interest to ensure that the same population is analyzed across all samples. |
Quantitative Data Summary
Table 1: LTB4-DMA and LTB4 Receptor Binding Properties
| Ligand/Antagonist | Receptor | Cell/Tissue Type | Binding Affinity (Ki/Kd) | Reference |
| LTB4-DMA | LTB4 Receptor | Human Neutrophils | Ki = 130 nM (for inhibition of degranulation) | [1][5] |
| [3H]-LTB4 | LTB4 Receptor | Human Polymorphonuclear Leukocyte Membranes | Kd = 1.5 nM | [15] |
| LTB4 | LTB4 Receptor | Sheep Lung Membranes | Kd = 0.18 ± 0.03 nM | [16][17] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment | Cell Type | Recommended LTB4-DMA Concentration Range | Notes |
| Chemotaxis Assay | Human Neutrophils | 10 nM - 1 µM | To antagonize LTB4-induced migration. |
| Calcium Mobilization | Various (e.g., PBMCs, neutrophils) | 100 nM - 10 µM | To block LTB4-induced calcium flux. |
| L-Selectin Shedding | Neutrophils, T-cells | 100 nM - 5 µM | To investigate the role of LTB4 signaling in shedding. |
Experimental Protocols
Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method. Resuspend the cells in a serum-free assay medium (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 30 µL of chemoattractant solution (e.g., 10 nM LTB4) to the lower wells of a 96-well Boyden chamber.
-
For antagonist experiments, pre-incubate the neutrophils with various concentrations of LTB4-DMA (e.g., 10 nM to 1 µM) for 15-30 minutes at 37°C before adding them to the chamber.
-
Place the filter membrane (typically 3 µm pore size for neutrophils) over the lower wells.
-
Add 50 µL of the cell suspension (with or without LTB4-DMA) to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane using a suitable stain (e.g., Diff-Quik).
-
Count the number of migrated cells in several high-power fields for each well using a microscope. Alternatively, use a fluorescent-based method by pre-labeling cells with a fluorescent dye like Calcein AM and measuring fluorescence in the lower chamber.[8]
-
Protocol 2: Calcium Mobilization Assay
-
Cell Preparation: Plate cells (e.g., HEK293 cells stably expressing BLT1, or primary immune cells) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with a calcium-free assay buffer (e.g., HBSS with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add 100 µL of assay buffer to each well. For antagonist experiments, add the desired concentrations of LTB4-DMA to the wells and incubate for 10-20 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the agonist solution (e.g., LTB4) to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well and normalize it to the baseline.
Protocol 3: L-Selectin Shedding Assay
-
Cell Preparation: Isolate the cell population of interest (e.g., neutrophils or T lymphocytes) and resuspend them in a suitable buffer (e.g., RPMI 1640 with 1% BSA) at a concentration of 1 x 10^7 cells/mL.
-
Experimental Treatment:
-
Aliquot the cell suspension into microcentrifuge tubes.
-
For antagonist studies, pre-incubate the cells with LTB4-DMA for 15 minutes at 37°C.
-
Add the stimulus for L-selectin shedding (e.g., 100 nM PMA or an LTB4 concentration determined to induce shedding) and incubate at 37°C for 30-60 minutes. Include an unstimulated control incubated at 37°C and a baseline control kept on ice (4°C).[14]
-
-
Staining for Flow Cytometry:
-
Stop the reaction by placing the tubes on ice and adding cold PBS.
-
Centrifuge the cells and resuspend them in staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Add a fluorescently labeled anti-L-selectin (CD62L) antibody and incubate on ice for 30 minutes in the dark.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of L-selectin staining on the cell surface.
-
Calculate the percentage of L-selectin shedding by comparing the MFI of the stimulated samples to the unstimulated and baseline controls.
-
Visualizations
Caption: LTB4 Signaling Pathway and the Antagonistic Action of LTB4-DMA.
Caption: Experimental Workflow for an L-Selectin Shedding Assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Optimization of assay conditions for leukotriene B4 synthesis by neutrophils or platelets isolated from peripheral blood of monogastric animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mft.nhs.uk [mft.nhs.uk]
- 14. L-Selectin Shedding Does Not Regulate Constitutive T Cell Trafficking but Controls the Migration Pathways of Antigen-activated T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding of leukotriene B4 and its analogs to human polymorphonuclear leukocyte membrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the purity and quality of a Leukotriene B4 dimethyl amide sample
Welcome to the technical support center for Leukotriene B4 dimethyl amide (LTB4-DMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the purity and quality of LTB4-DMA samples and to offer troubleshooting assistance for common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific questions and problems you may encounter during the handling, analysis, and use of LTB4-DMA.
Sample Handling and Storage
Q1: How should I store my LTB4-DMA sample to ensure its stability?
A1: LTB4-DMA should be stored at -20°C.[1] It is recommended to aliquot the sample upon receipt to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage, temperatures of -80°C are preferable. The stability of LTB4-DMA is guaranteed for at least two years when stored correctly.[1]
Q2: What solvents are suitable for dissolving LTB4-DMA?
A2: LTB4-DMA is soluble in organic solvents such as ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers, it is sparingly soluble. It's advisable to prepare a concentrated stock solution in an organic solvent and then dilute it with the aqueous buffer for your experiments.
Purity and Quality Assessment
Q3: What are the recommended methods for assessing the purity of an LTB4-DMA sample?
A3: The purity of LTB4-DMA can be assessed using a combination of chromatographic and spectroscopic techniques. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of LTB4-DMA.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides both purity information and structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the chemical structure and identify any major impurities.
Q4: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
A4: Unexpected peaks in your HPLC chromatogram could be due to several factors:
-
Degradation Products: LTB4-DMA, like other eicosanoids, can be susceptible to degradation via oxidation or hydrolysis, especially if not handled and stored properly. Common degradation pathways for amides include hydrolysis of the amide bond.
-
Isomers: The synthesis of LTB4-DMA can sometimes result in the formation of stereoisomers, which may have different retention times on the HPLC column.
-
Contamination: The sample may be contaminated with impurities from the synthesis or from the solvent.
Troubleshooting Steps:
-
Review Sample Handling: Ensure that the sample has been stored correctly and that freeze-thaw cycles have been minimized.
-
Check Solvent Purity: Run a blank injection with your solvent to check for contaminants.
-
Optimize Chromatography: Adjusting the mobile phase composition or gradient can help to resolve closely eluting peaks.
-
Use Mass Spectrometry: If available, LC-MS/MS can help to identify the mass of the unexpected peaks, providing clues to their identity.
Experimental Issues
Q5: My experimental results are not reproducible. What could be the issue?
A5: Lack of reproducibility can stem from various sources:
-
Sample Integrity: The purity and concentration of your LTB4-DMA may vary between aliquots if the sample has degraded or if the solvent has evaporated from your stock solution.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of LTB4-DMA used in your experiments.
-
Cell Culture Conditions: If you are working with cell-based assays, variations in cell density, passage number, or serum concentration can affect the cellular response to LTB4-DMA.
-
Assay Conditions: Ensure that incubation times, temperatures, and other assay parameters are consistent between experiments.
Troubleshooting Steps:
-
Verify Sample Concentration: Re-measure the concentration of your LTB4-DMA stock solution using a spectrophotometer.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of LTB4-DMA for each experiment from a properly stored stock.
-
Standardize Protocols: Ensure all experimental protocols are followed precisely for each replicate.
Quantitative Data Presentation
The following tables summarize key quantitative data for a typical LTB4-DMA sample.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Chemical Formula | C₂₂H₃₇NO₃ | [1] |
| Molecular Weight | 363.5 g/mol | [1] |
| CAS Number | 83024-92-4 | [1] |
| Purity Specification | ≥97% | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 2 years (at -20°C) | [1] |
Table 2: Typical Analytical Parameters for LTB4-DMA Quality Control
| Analytical Method | Parameter | Typical Value/Range | Notes |
| HPLC-UV | Retention Time | Varies with column and mobile phase | A single, sharp peak is expected. |
| Purity (by area %) | ≥97% | Calculated from the area of the main peak relative to the total peak area. | |
| LC-MS/MS | [M-H]⁻ ion | m/z 362.3 | In negative ion mode. |
| Major Fragment Ions | To be determined experimentally | Fragmentation will occur at the amide bond and other labile sites. | |
| ¹H NMR | Chemical Shifts (δ) | To be determined experimentally | Characteristic peaks for the olefinic protons and the dimethyl amide group are expected. |
| ¹³C NMR | Chemical Shifts (δ) | To be determined experimentally | Characteristic peaks for the carbonyl carbon and olefinic carbons are expected. |
Experimental Protocols
Protocol 1: Purity Assessment of LTB4-DMA by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of an LTB4-DMA sample.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid or acetic acid
-
C18 reverse-phase HPLC column (e.g., Phenomenex Synergi Hydro-RP, 100mm x 3mm, 2.5 µm)[2]
-
HPLC system with UV detector
2. Sample Preparation:
-
Accurately weigh a small amount of LTB4-DMA and dissolve it in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the initial mobile phase to a working concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).
3. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a lower percentage of Mobile Phase B and increase it over time to elute the compound. For example:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-20 min: 30% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm[1]
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the LTB4-DMA sample by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
Protocol 2: Structural Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a general procedure for confirming the identity of LTB4-DMA.
1. Materials:
-
LTB4-DMA sample
-
LC-MS grade solvents (as for HPLC)
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. LC Conditions:
-
Use the same HPLC conditions as described in Protocol 1.
3. MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Mode: Full scan to determine the parent ion mass, followed by product ion scan (MS/MS) to determine the fragmentation pattern.
-
Expected Parent Ion ([M-H]⁻): m/z 362.3
-
Collision Energy: Optimize to obtain a characteristic fragmentation pattern.
4. Data Analysis:
-
Confirm the presence of the expected parent ion in the full scan mass spectrum.
-
Analyze the product ion spectrum to identify characteristic fragment ions. The fragmentation of amides often involves cleavage of the N-CO bond.
Visualizations
Signaling Pathway
Caption: LTB4 signaling pathway.
Experimental Workflow
Caption: Workflow for LTB4-DMA purity assessment.
Troubleshooting Logic
Caption: Troubleshooting unexpected HPLC peaks.
References
Preventing degradation of Leukotriene B4 dimethyl amide during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Leukotriene B4 dimethyl amide (LTB4-DMA) to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store LTB4-DMA to ensure its stability?
A1: LTB4-DMA should be stored at -20°C.[1][2] Under these conditions, it is stable for at least two years.[1] For long-term storage, some suppliers recommend -80°C.[3]
Q2: What solvents should I use to dissolve LTB4-DMA?
A2: LTB4-DMA is soluble in several organic solvents and in a buffered aqueous solution. The solubility in various solvents is summarized in the table below.
| Solvent | Solubility |
| DMF | >50 mg/ml |
| DMSO | >50 mg/ml |
| Ethanol | >50 mg/ml |
| Methanol | Solution is typically provided in methanol |
| PBS (pH 7.2) | >1 mg/ml |
Data sourced from multiple suppliers.[1][2][3]
Q3: What are the known degradation pathways for LTB4-DMA?
A3: While specific degradation kinetics for LTB4-DMA are not extensively published, its stability is influenced by factors common to other leukotrienes and compounds with amide bonds. The primary degradation pathways to consider are:
-
Metabolism in Biological Systems: In biological assays, LTB4-DMA can be metabolized by enzymes that act on its parent compound, LTB4. The main metabolic routes for LTB4 are omega-oxidation followed by beta-oxidation.[2][4] This enzymatic degradation can lead to a loss of activity.
-
Photodegradation: Exposure to ultraviolet (UV) radiation can cause a dose-dependent decrease in the concentration of LTB4.[1] This is likely due to isomerization of the triene structure. It is crucial to protect LTB4-DMA solutions from light.
-
pH-mediated Hydrolysis: The amide bond in LTB4-DMA can be susceptible to hydrolysis under acidic or basic conditions.[5] Maintaining a stable pH with a suitable buffer system is essential during experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with LTB4-DMA, which could be indicative of its degradation.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity | Degradation of LTB4-DMA stock solution. | - Ensure the stock solution has been stored correctly at -20°C or -80°C in a tightly sealed container. - Prepare fresh working solutions from a new aliquot of the stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Degradation in experimental buffer. | - Check the pH of your experimental buffer. Extreme pH values can lead to hydrolysis of the amide bond. Use a buffer system that maintains a stable pH within the optimal range for your assay (typically around pH 7.4). - Prepare fresh buffers for each experiment. | |
| Photodegradation. | - Protect all solutions containing LTB4-DMA from light by using amber vials or by wrapping containers in aluminum foil. - Minimize the exposure of your experimental setup to direct light. | |
| High background or non-specific effects in cell-based assays | Metabolism of LTB4-DMA by cells. | - Be aware that cells, particularly leukocytes, can rapidly metabolize LTB4 and its analogs.[3] - Consider using a shorter incubation time or including metabolic inhibitors if compatible with your experimental design. |
| Variability between experimental replicates | Inconsistent handling or preparation of LTB4-DMA solutions. | - Ensure accurate and consistent pipetting of the viscous organic stock solutions. Pre-rinse pipette tips. - Thoroughly mix the working solutions to ensure homogeneity. Avoid foaming when mixing.[6] |
Experimental Protocols
Protocol 1: Preparation of LTB4-DMA Stock and Working Solutions
-
Reconstitution: If LTB4-DMA is supplied as a solid, reconstitute it in an appropriate organic solvent such as ethanol, methanol, DMSO, or DMF to a high concentration (e.g., 10 mg/mL).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in tightly sealed amber vials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution to the desired final concentration in the appropriate experimental buffer (e.g., PBS, pH 7.2). Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that could affect cell viability or assay performance.
Signaling Pathways and Workflows
Leukotriene B4 Signaling Pathway
Leukotriene B4 (LTB4) and its analogs like LTB4-DMA exert their effects by binding to two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2][4] Activation of these receptors on target cells, such as leukocytes, initiates a cascade of intracellular signaling events.
Caption: LTB4/LTB4-DMA signaling through BLT1 and BLT2 receptors.
Experimental Workflow for Handling LTB4-DMA
The following workflow diagram illustrates the key steps to minimize degradation of LTB4-DMA during a typical cell-based experiment.
References
- 1. Recent advances in function and structure of two leukotriene B4 receptors: BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omega-oxidation is the major pathway for the catabolism of leukotriene B4 in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Optimizing Leukotriene B4 Dimethyl Amide (LTB4-DMA) Treatment
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times and experimental outcomes when using Leukotriene B4 Dimethyl Amide (LTB4-DMA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (LTB4-DMA) and what is its mechanism of action?
A1: Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid.[1][2] LTB4-DMA is a synthetic analog and antagonist of the LTB4 receptor.[3] It is often used in research to probe the signaling pathways of LTB4. The primary biological effects of LTB4 are mediated through its high-affinity G protein-coupled receptor (GPCR), BLT1.[1][4] Upon binding, the LTB4/BLT1 axis activates downstream signaling cascades, primarily through Gαi and Gαq protein subunits.[1] This activation leads to various cellular responses, including chemotaxis (cell migration), degranulation, calcium mobilization, and the production of pro-inflammatory cytokines.[2][4][5]
Q2: What are the primary cellular responses to LTB4 receptor activation?
A2: Activation of the LTB4 receptor, BLT1, triggers several key inflammatory responses. It is a powerful chemoattractant for leukocytes, particularly neutrophils, recruiting them to sites of inflammation.[2][4][5] It also stimulates neutrophil activation, leading to degranulation and the release of antimicrobial mediators.[2] Furthermore, LTB4 signaling can enhance the production of other inflammatory cytokines, thereby amplifying and prolonging the inflammatory response.[2][6]
Q3: What is a recommended starting point for incubation time with LTB4-DMA?
A3: The optimal incubation time for LTB4-DMA is highly dependent on the cell type, assay, and the specific biological endpoint being measured.
-
For rapid signaling events like calcium mobilization, effects can be observed within minutes.
-
For chemotaxis assays, incubation times typically range from 1 to 5 hours.[7][8]
-
For gene expression or protein synthesis studies, longer incubation periods of 6 to 24 hours may be necessary.[9]
A time-course experiment is strongly recommended to determine the optimal incubation period for your specific experimental setup.[10]
Q4: How does LTB4-DMA concentration relate to incubation time?
A4: Concentration and incubation time are interconnected variables. Higher concentrations may produce a measurable response in a shorter time, while lower, more physiologically relevant concentrations might require a longer incubation period. It is crucial to perform both a dose-response and a time-course experiment to identify the ideal combination that yields robust and reproducible results without causing cytotoxicity. For example, LTB4 has been shown to induce neutrophil chemotaxis in a dose-dependent manner at concentrations ranging from 1 x 10⁻⁸ M to 1 x 10⁻⁶ M over a period of about 1 to 2 hours.[7][8]
Troubleshooting Guide
This section addresses common problems encountered during experiments with LTB4-DMA.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Cellular Response | Suboptimal Incubation Time: The incubation period may be too short for the desired effect to manifest or too long, leading to receptor desensitization or degradation of the compound. | Perform a Time-Course Experiment: Test a range of incubation times (e.g., 15 min, 1h, 4h, 12h, 24h) to identify the peak response time for your specific assay and cell type.[10] |
| Incorrect Compound Concentration: The concentration of LTB4-DMA may be too low to elicit a response or too high, causing cytotoxicity or off-target effects. | Conduct a Dose-Response Experiment: Test a range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal effective concentration (EC50).[11] | |
| Poor Cell Health: Cells may be unhealthy, senescent, or were not in the exponential growth phase during the experiment.[12] | Verify Cell Viability: Use a viability dye (e.g., Trypan Blue) before seeding. Ensure cells are passaged correctly and are below 80% confluency.[12] Perform a baseline cytotoxicity assay.[13] | |
| Low Receptor Expression: The cell line used may not express the BLT1 receptor at sufficient levels. | Confirm Receptor Expression: Use techniques like qPCR, Western blot, or flow cytometry to verify BLT1 expression in your cell model. | |
| Compound Degradation: LTB4-DMA, like many lipids, can be susceptible to degradation if not stored or handled properly. | Ensure Proper Handling: Aliquot the compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.[13] Prepare fresh dilutions for each experiment. | |
| High Background Signal or Variability | Inconsistent Cell Seeding: Uneven cell distribution across wells can lead to high variability.[12] | Standardize Seeding Technique: Ensure a homogenous cell suspension before plating. Use reverse pipetting techniques to improve accuracy.[12] |
| Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to changes in concentration and temperature.[14] | Mitigate Edge Effects: Avoid using the outer wells for experimental samples. Instead, fill them with sterile buffer or media to create a humidity barrier.[13] | |
| Inadequate Washing/Blocking: Insufficient washing or blocking can lead to high background in plate-based assays. | Optimize Assay Steps: Increase the number of wash steps. Test different blocking buffers and optimize incubation time for the blocking step.[14] | |
| Solvent (DMSO) Effects: High concentrations of the vehicle solvent (e.g., DMSO) can be toxic to cells. | Maintain Low Solvent Concentration: Keep the final DMSO concentration consistent and as low as possible, typically ≤0.5%.[13] Always include a vehicle-only control. |
Experimental Protocols & Data
Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol provides a framework for measuring the chemotactic response of neutrophils to LTB4-DMA.
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[15]
-
Cell Quality Check: Assess neutrophil purity (>95%) and viability (>98%) using flow cytometry with a marker like anti-CD15 and a viability dye.[15]
-
Assay Preparation:
-
Reconstitute LTB4-DMA in a suitable solvent (e.g., DMSO) and prepare serial dilutions in serum-free assay medium.
-
Add the LTB4-DMA dilutions and a vehicle control to the lower wells of a 96-well Boyden chamber (5.0 µm pore size).[15]
-
-
Cell Seeding: Resuspend the isolated neutrophils in serum-free medium and seed them into the upper chamber of the Boyden plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined via a time-course experiment but a typical starting point is 1 to 2 hours .[8][15]
-
Quantification: After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by measuring ATP levels using a luminescent-based kit (e.g., CellTiter-Glo®).[15] The luminescence signal is directly proportional to the number of migrated cells.
-
Data Analysis: Calculate the chemotactic index for each concentration and plot the dose-response curve to determine the EC50.
Data Presentation: Time-Course & Dose-Response
The following tables represent example data from optimization experiments.
Table 1: Example Time-Course Data for Neutrophil Chemotaxis (Response to 100 nM LTB4)
| Incubation Time | Chemotactic Index (Fold Change vs. Control) |
| 30 minutes | 1.8 ± 0.2 |
| 60 minutes | 4.5 ± 0.4 |
| 120 minutes | 5.1 ± 0.5 |
| 240 minutes | 3.2 ± 0.3 |
Table 2: Example Dose-Response Data for Neutrophil Chemotaxis (60-minute Incubation)
| LTB4 Concentration (nM) | Chemotactic Index (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.5 ± 0.2 |
| 10 | 3.2 ± 0.3 |
| 100 | 4.6 ± 0.4 |
| 1000 | 4.8 ± 0.5 |
Visualizations
LTB4/BLT1 Signaling Pathway
Caption: Simplified LTB4/BLT1 receptor signaling cascade.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing LTB4-DMA concentration and time.
Troubleshooting Logic Flowchart
Caption: Decision tree for troubleshooting weak experimental signal.
References
- 1. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 5. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 as a Potential Therapeutic Target for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The release of leukotriene B4 during experimental inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. criver.com [criver.com]
Technical Support Center: Leukotriene B4 Dimethyl Amide (LTB4-DMA) Experiments
Welcome to the technical support center for Leukotriene B4 dimethyl amide (LTB4-DMA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to vehicle control, during the use of LTB4-DMA in experimental settings.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with LTB4-DMA.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or No Compound Activity | Improper Dissolution: LTB4-DMA may not be fully dissolved in the vehicle, leading to an inaccurate concentration in the final assay. | 1. Ensure you are using an appropriate solvent for your stock solution (e.g., DMSO, ethanol (B145695), or DMF). 2. Briefly vortex or sonicate the stock solution to ensure complete dissolution. 3. When preparing working solutions, add the stock solution to your aqueous buffer or media slowly while vortexing to prevent precipitation. |
| Compound Degradation: LTB4-DMA may be unstable in your experimental conditions. | 1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. Protect stock and working solutions from light. | |
| Incorrect Vehicle Concentration: The final concentration of the organic solvent vehicle (e.g., DMSO, ethanol) in your assay may be too high, causing cellular stress or interfering with the assay readout. | 1. Ensure the final concentration of the organic solvent is consistent across all wells, including vehicle controls. 2. Typically, the final concentration of DMSO or ethanol in cell-based assays should be kept below 0.5%, and ideally below 0.1%, to minimize off-target effects.[1][2] | |
| High Background or Off-Target Effects in Vehicle Control | Vehicle-Induced Cellular Response: The vehicle itself (e.g., DMSO, ethanol) can induce cellular responses, such as changes in gene expression, cell proliferation, or inflammatory signaling.[1][2] | 1. Perform a vehicle-only control to assess the baseline response of your experimental system to the solvent. 2. If the vehicle shows significant activity, consider lowering its final concentration or testing an alternative solvent. 3. For sensitive assays, a vehicle titration experiment can help determine the maximal non-interfering concentration. |
| Contamination: The vehicle or LTB4-DMA stock solution may be contaminated. | 1. Use sterile, high-purity solvents. 2. Filter-sterilize your final working solutions if appropriate for your application. | |
| Precipitation of LTB4-DMA in Aqueous Solutions | Low Aqueous Solubility: LTB4-DMA has limited solubility in aqueous buffers like PBS. | 1. Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, ethanol). 2. For the final working solution, perform serial dilutions in the aqueous buffer, ensuring vigorous mixing at each step. 3. Do not store LTB4-DMA in aqueous solutions for extended periods. Prepare fresh for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of LTB4-DMA?
A1: LTB4-DMA is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For a stock solution, it is advisable to use one of these solvents at a high concentration.
Q2: What is the solubility of LTB4-DMA in different solvents?
A2: The approximate solubility of LTB4-DMA is as follows:
| Solvent | Approximate Solubility |
| DMSO | >50 mg/mL |
| Ethanol | >50 mg/mL |
| DMF | >50 mg/mL |
| PBS (pH 7.2) | >1 mg/mL |
Q3: How should I store LTB4-DMA solutions?
A3: Stock solutions of LTB4-DMA in anhydrous organic solvents can be stored at -20°C for up to six months. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and used promptly.
Q4: What concentration of organic solvent is acceptable in my cell-based assay?
A4: The tolerance of cells to organic solvents can vary. However, it is generally recommended to keep the final concentration of DMSO or ethanol below 0.5% (v/v) in most cell culture experiments.[1][2] For sensitive applications or certain cell types, the concentration may need to be as low as 0.1% or less. It is always best to perform a vehicle toxicity test to determine the optimal concentration for your specific experimental setup.
Q5: Can the vehicle affect the LTB4 receptor?
A5: High concentrations of some organic solvents can potentially alter cell membrane fluidity, which might indirectly affect G-protein coupled receptor function. Therefore, it is crucial to use the lowest effective concentration of the vehicle and to include appropriate vehicle controls in every experiment.
Experimental Protocols
Preparation of LTB4-DMA Working Solution for Cell-Based Assays
-
Prepare a Stock Solution: Dissolve LTB4-DMA in 100% DMSO to create a 10 mM stock solution.
-
Vortex: Gently vortex the solution until the LTB4-DMA is completely dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C.
-
Prepare Intermediate Dilutions (if necessary): On the day of the experiment, thaw an aliquot of the stock solution. Prepare intermediate dilutions in 100% DMSO if a wide range of concentrations is needed.
-
Prepare Final Working Solution: Add the stock solution or intermediate dilutions to your pre-warmed cell culture medium to achieve the desired final concentrations. Ensure that the final concentration of DMSO is consistent across all experimental conditions and is at a non-toxic level for your cells (typically ≤ 0.5%). Mix immediately by gentle inversion or pipetting.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without LTB4-DMA) to the cell culture medium, ensuring the final solvent concentration matches that of the experimental wells.
Visualizations
Leukotriene B4 (LTB4) Signaling Pathway
Caption: LTB4 signaling through BLT1 and BLT2 receptors.
Experimental Workflow: LTB4-DMA Antagonist Assay
Caption: Workflow for an LTB4-DMA antagonist assay.
References
Validation & Comparative
A Comparative Analysis of Leukotriene B4 Dimethyl Amide and Other LTB4 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potency of Leukotriene B4 dimethyl amide (LTB4-DMA) against other notable Leukotriene B4 (LTB4) receptor antagonists. The data presented is compiled from various in vitro studies, and while direct head-to-head comparisons under identical conditions are limited, this guide offers a valuable reference for understanding the relative potencies and therapeutic potential of these compounds.
Leukotriene B4 (LTB4) is a potent inflammatory mediator, primarily acting through its high-affinity G protein-coupled receptor, BLT1, and a lower-affinity receptor, BLT2.[1] Antagonism of these receptors is a key strategy in the development of anti-inflammatory therapeutics. This guide focuses on LTB4-DMA and compares its inhibitory activity with other well-characterized LTB4 antagonists.
LTB4 Signaling Pathway and Antagonist Intervention
The binding of LTB4 to its receptors initiates a cascade of intracellular signaling events, including calcium mobilization, activation of protein kinase C, and the stimulation of downstream pathways like MAPK and NF-κB. These events culminate in various cellular responses crucial to inflammation, such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines. LTB4 receptor antagonists, including LTB4-DMA, competitively or non-competitively block the binding of LTB4 to its receptors, thereby inhibiting these downstream inflammatory processes.
Caption: LTB4 signaling cascade and the inhibitory action of antagonists.
Comparative Potency of LTB4 Antagonists
The following table summarizes the in vitro potency of LTB4-DMA and other selected LTB4 receptor antagonists. The data is presented with the specific assay and biological system used for determination to allow for a contextual comparison. It is important to note that variations in experimental conditions can influence the measured potency.
| Compound | Potency (Ki) | Potency (IC50) | Assay Type | Biological System |
| This compound (LTB4-DMA) | 130 nM | - | Inhibition of LTB4-induced degranulation | Human neutrophils |
| CP-105,696 | - | 8.42 nM | [3H]LTB4 Binding | High-affinity LTB4 receptors on human neutrophils |
| - | 5.0 nM | LTB4-mediated chemotaxis | Human neutrophils | |
| - | 940 nM | LTB4-mediated Ca2+ mobilization | Human monocytes | |
| BIIL 260 (active metabolite of BIIL 284) | 1.7 nM | 0.82 nM | LTB4 receptor binding / LTB4-induced Ca2+ release | Human neutrophil cell membranes / Human neutrophils |
| BIIL 315 (active metabolite of BIIL 284) | 1.9 nM | 0.75 nM | LTB4 receptor binding / LTB4-induced Ca2+ release | Human neutrophil cell membranes / Human neutrophils |
| Etalocib (LY293111) | 25 nM | 20 nM | [3H]LTB4 Binding / LTB4-induced Ca2+ mobilization | LTB4 receptor / Not specified |
| LY223982 | - | 13.2 nM | [3H]LTB4 Binding | LTB4 receptor |
| LY255283 | - | ~100 nM | [3H]LTB4 Binding | Guinea pig lung membranes |
| SB-209247 | 0.78 nM | 6.6 nM | LTB4 receptor binding / LTB4-induced Ca2+ mobilization | Not specified |
| LTB4 antagonist 1 | - | 288 nM | LTB4 receptor binding | Not specified |
| LTB4 antagonist 2 | - | 439 nM | LTB4 receptor binding | Not specified |
Based on the available data, this compound demonstrates moderate potency as an LTB4 antagonist, with a Ki of 130 nM in a functional assay measuring neutrophil degranulation.[2] In comparison, compounds such as the active metabolites of BIIL 284 (BIIL 260 and BIIL 315) and CP-105,696 exhibit significantly higher potency in receptor binding and other functional assays, with Ki and IC50 values in the low nanomolar range.[3][4] Etalocib and LY223982 also show potent antagonism, with IC50 values of 20 nM and 13.2 nM, respectively.[5] Other antagonists, such as LY255283 and the two unnamed carboxamide-acid compounds, display potency in the higher nanomolar range, more comparable to LTB4-DMA.[5]
Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to determine the potency of LTB4 antagonists.
Radioligand Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand (e.g., [3H]LTB4) for binding to the LTB4 receptor.
Caption: General workflow for a radioligand binding assay.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing LTB4 receptors (e.g., from human neutrophils) are isolated.
-
Incubation: The membranes are incubated with a fixed concentration of [3H]LTB4 and a range of concentrations of the antagonist.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity on the filter, representing the bound [3H]LTB4, is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of [3H]LTB4 (IC50) is determined. This can be converted to a binding affinity constant (Ki).
Neutrophil Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the migration of neutrophils towards an LTB4 gradient.
Protocol Outline:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) is used, with a microporous membrane separating an upper and lower well.
-
Loading: Neutrophils are placed in the upper chamber, and LTB4 (the chemoattractant) is placed in the lower chamber, with or without the antagonist.
-
Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the LTB4.
-
Quantification: The number of migrated cells is quantified, often by microscopy or by using a fluorescent dye.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the LTB4-induced chemotaxis (IC50) is calculated.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the LTB4-induced increase in intracellular calcium concentration, a key downstream signaling event.
Protocol Outline:
-
Cell Loading: Cells expressing LTB4 receptors (e.g., human neutrophils or monocytes) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
LTB4 Stimulation: The cells are then stimulated with LTB4.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometer or a fluorescence microscope.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the LTB4-induced calcium signal (IC50) is determined.
Conclusion
This compound is a moderately potent LTB4 receptor antagonist. While it may not possess the high potency of some other compounds in development, its efficacy in inhibiting neutrophil degranulation suggests it is a valuable tool for studying LTB4-mediated inflammatory processes. The choice of an appropriate LTB4 antagonist for research or therapeutic development will depend on the specific application, desired potency, and pharmacokinetic properties. The data and experimental outlines provided in this guide serve as a foundational resource for making such informed decisions. Researchers are encouraged to consult the primary literature for detailed experimental conditions when directly comparing the potency of these antagonists.
References
- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of leukotriene B4-induced neutrophil degranulation by leukotriene B4-dimethylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to LTB4 Receptor Antagonists: Leukotriene B4 Dimethyl Amide vs. CP-105,696
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist for blocking Leukotriene B4 (LTB4) signaling is a critical decision. This guide provides a comprehensive, data-driven comparison of two commonly used LTB4 receptor antagonists: Leukotriene B4 dimethyl amide and CP-105,696.
Leukotriene B4 is a potent inflammatory mediator, primarily acting through its high-affinity G protein-coupled receptor, BLT1, to recruit and activate leukocytes, particularly neutrophils.[1] The blockade of this signaling pathway is a key therapeutic strategy for a variety of inflammatory diseases. This guide will objectively compare the performance of this compound and CP-105,696, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Performance Comparison at a Glance
The following tables summarize the available quantitative data for this compound and CP-105,696, facilitating a direct comparison of their potency in various in vitro assays.
Table 1: LTB4 Receptor Binding Affinity
| Compound | Assay Type | Cell/Tissue Source | Parameter | Value |
| CP-105,696 | [3H]LTB4 Binding Inhibition | Human Neutrophils (High-affinity receptors) | IC50 | 8.42 ± 0.26 nM[2][3][4] |
| CP-105,696 | [3H]LTB4 Binding Inhibition | Murine Spleen Membranes (High-affinity receptors) | IC50 | 30.2 nM[5] |
| CP-105,696 | [3H]LTB4 Binding Inhibition | Murine Spleen Membranes (High-affinity receptors) | Ki | 17.7 nM[5] |
| This compound | LTB4-induced Degranulation Inhibition | Human Neutrophils | Ki | 130 nM[6] |
Table 2: Inhibition of LTB4-Induced Cellular Responses
| Compound | Assay Type | Cell Type | Parameter | Value |
| CP-105,696 | Neutrophil Chemotaxis | Human Neutrophils | IC50 | 5.0 ± 2.0 nM[3][4] |
| CP-105,696 | Neutrophil Chemotaxis | Murine Neutrophils | IC50 | 2.3 nM[5] |
| CP-105,696 | Calcium Mobilization | Human Monocytes | IC50 | 940 ± 70 nM[3][4] |
| This compound | Lysozyme Release Inhibition | Rat Polymorphonuclear Leukocytes | - | Moderate inhibitor[6] |
Mechanism of Action
CP-105,696 is a potent and selective LTB4 receptor antagonist.[2][4] Studies have shown that it acts as a noncompetitive antagonist at high-affinity LTB4 receptors on human neutrophils.[3][4] In contrast, it behaves as a competitive antagonist at low-affinity LTB4 receptors on the same cells.[3][4] This dual mechanism may contribute to its robust inhibitory effects on various LTB4-mediated responses.
This compound also functions as an LTB4 receptor antagonist.[6] It has been shown to be a moderate inhibitor of LTB4-induced degranulation of human neutrophils.[6]
Signaling Pathways and Experimental Workflow
To understand the context of these antagonists' actions, it is essential to visualize the LTB4 signaling pathway and the experimental workflows used to characterize them.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to characterize LTB4 receptor antagonists.
LTB4 Receptor Binding Assay
This assay is designed to determine the affinity of a compound for the LTB4 receptor. A common method is a competitive binding assay using radiolabeled LTB4.
-
Cell/Membrane Preparation: Neutrophils are isolated from human or animal blood, or membranes are prepared from tissues expressing LTB4 receptors (e.g., spleen).
-
Assay Buffer: A suitable buffer (e.g., PBS with Ca²⁺ and Mg²⁺) is used.
-
Incubation: A fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4) is incubated with the cell/membrane preparation in the presence of varying concentrations of the test compound (e.g., CP-105,696 or this compound).
-
Separation of Bound and Free Ligand: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value.[5]
Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant like LTB4. The Boyden chamber assay is a widely used method.
-
Neutrophil Isolation: Neutrophils are isolated from fresh human or animal blood.
-
Chemotaxis Chamber: A Boyden chamber consists of two compartments separated by a microporous membrane.
-
Assay Setup: The lower compartment is filled with a medium containing LTB4. The isolated neutrophils, pre-incubated with or without the test antagonist, are placed in the upper compartment.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere to allow neutrophils to migrate through the membrane towards the LTB4 gradient.
-
Quantification of Migration: After incubation, the number of neutrophils that have migrated to the lower side of the membrane is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the LTB4-induced neutrophil migration (IC₅₀) is calculated.[3][4]
Calcium Mobilization Assay
This assay assesses the ability of a compound to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by LTB4.
-
Cell Loading: Leukocytes (e.g., monocytes or neutrophils) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Stimulation: The cells are stimulated with LTB4 in the presence or absence of the test antagonist.
-
Fluorescence Measurement: The change in fluorescence upon stimulation is monitored over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates a rise in [Ca²⁺]i.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the LTB4-induced calcium signal (IC₅₀) is determined.[3][4]
Conclusion
Both this compound and CP-105,696 are effective antagonists of the LTB4 receptor. However, the available data suggests that CP-105,696 is a significantly more potent inhibitor of LTB4 signaling . With IC₅₀ values in the low nanomolar range for both receptor binding and inhibition of neutrophil chemotaxis, CP-105,696 demonstrates high efficacy in blocking key inflammatory responses mediated by LTB4.[2][3][4] Its dual mechanism of noncompetitive and competitive antagonism at high and low-affinity LTB4 receptors, respectively, may contribute to its superior performance.[3][4]
This compound, while an effective antagonist, appears to be less potent, with a reported Ki value in the higher nanomolar range for inhibiting neutrophil degranulation.[6]
For researchers requiring a highly potent and well-characterized LTB4 receptor antagonist for in vitro and in vivo studies, CP-105,696 represents a more robust choice based on the currently available data. Further head-to-head comparative studies in a wider range of assays would be beneficial to provide a more complete picture of the relative potencies and mechanisms of these two compounds.
References
- 1. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the pharmacological profile of the potent LTB4 antagonist CP-105,696 on murine LTB4 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Specificity Showdown: Leukotriene B4 Dimethyl Amide's Affinity for BLT1 vs. BLT2 Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparative analysis of Leukotriene B4 dimethyl amide (LTB4-DMA) and its specificity for the high-affinity leukotriene B4 receptor (BLT1) versus the low-affinity receptor (BLT2).
Leukotriene B4 (LTB4) is a potent lipid mediator central to inflammatory responses. It exerts its effects through two G protein-coupled receptors, BLT1 and BLT2. While BLT1 is primarily expressed on leukocytes and mediates pro-inflammatory signals with high affinity for LTB4, BLT2 is more ubiquitously expressed and binds LTB4 with lower affinity. The development of specific ligands for these receptors is a key strategy in the modulation of inflammatory diseases. LTB4-DMA is a synthetic derivative of LTB4 designed to probe these interactions.
Quantitative Analysis: Binding Affinity and Functional Potency
To elucidate the specificity of LTB4-DMA, we have compiled available data on its binding affinity and functional potency at both BLT1 and BLT2 receptors.
| Ligand | Receptor | Assay Type | Parameter | Value | Cell Type |
| LTB4-DMA | BLT1 (inferred) | Neutrophil Degranulation (Inhibition) | Ki | 130 nM[1] | Human Neutrophils |
| LTB4 | BLT1 | Radioligand Binding | pKd | 9.2[2] | - |
| LTB4 | BLT2 | Radioligand Binding | pKd | 7.2[2] | - |
Note: The Ki value for LTB4-DMA is inferred to be for the BLT1 receptor as the experiment was conducted on human neutrophils, which predominantly express BLT1.
dot
Figure 1. Comparative affinity of LTB4 and LTB4-DMA for BLT1 and BLT2 receptors.
Signaling Pathways
Both BLT1 and BLT2 are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Activation of these receptors also stimulates phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
dot
Figure 2. BLT1 signaling pathway and the inhibitory action of LTB4-DMA.
dot
Figure 3. General signaling pathway for the BLT2 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of LTB4-DMA.
Neutrophil Degranulation Assay (Inhibition)
dot
Figure 4. Workflow for the neutrophil degranulation (inhibition) assay.
Objective: To determine the inhibitory constant (Ki) of LTB4-DMA on LTB4-induced degranulation in human neutrophils.
Protocol:
-
Isolation of Human Neutrophils: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells. Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Pre-incubation with Inhibitor: Pre-incubate the isolated neutrophils with various concentrations of LTB4-DMA or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
Stimulation: Add a fixed, sub-maximal concentration of LTB4 to the neutrophil suspension to induce degranulation.
-
Incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for degranulation to occur.
-
Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Measurement of Degranulation: Collect the supernatant and measure the activity of a granule-associated enzyme, such as myeloperoxidase or β-glucuronidase, using a colorimetric substrate.
-
Data Analysis: Calculate the percentage of inhibition of LTB4-induced degranulation for each concentration of LTB4-DMA. Determine the IC50 value (the concentration of LTB4-DMA that causes 50% inhibition) and then calculate the Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of a ligand for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest (BLT1 or BLT2). This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-LTB4) and varying concentrations of the unlabeled competitor ligand (e.g., LTB4-DMA).
-
Incubation: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor. Fit the data to a one-site or two-site binding model to determine the IC50 value of the competitor. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the ability of a ligand to stimulate G-protein coupled receptors and induce an increase in intracellular calcium concentration.
Protocol:
-
Cell Culture and Dye Loading: Culture cells expressing the receptor of interest (BLT1 or BLT2) in a multi-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the ligand.
-
Ligand Addition: Add varying concentrations of the test compound (e.g., LTB4-DMA) to the wells.
-
Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the ligand. Plot the response against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of ligand that produces 50% of the maximal response).
Conclusion
The available data indicates that this compound acts as a moderate antagonist at the BLT1 receptor, with a Ki of 130 nM in a neutrophil degranulation assay[1]. There is currently a lack of specific quantitative data for the binding affinity and functional potency of LTB4-DMA at the BLT2 receptor. This highlights a gap in the understanding of the complete selectivity profile of this compound. Further studies, specifically competitive radioligand binding assays and functional assays using cells expressing only BLT2, are necessary to fully characterize the specificity of LTB4-DMA and its potential as a selective tool for studying the distinct roles of BLT1 and BLT2 in health and disease.
References
Validating the Antagonistic Effect of Leukotriene B4 Dimethyl Amide in a Novel BLT1-Expressing Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antagonistic effect of Leukotriene B4 dimethyl amide (LTB4-dm) on the Leukotriene B4 (LTB4) signaling pathway. We introduce a novel, genetically engineered cell line, HL-60-BLT1-EGFP, and compare its response to LTB4 and LTB4-dm with the well-established HL-60 cell line. This guide includes detailed experimental protocols, comparative data analysis, and visual representations of the key signaling pathways and experimental workflows.
Introduction to Leukotriene B4 Signaling and Antagonism
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in inflammatory responses.[1] It is a powerful chemoattractant for neutrophils, drawing these immune cells to sites of inflammation.[2] LTB4 exerts its effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[3][4][5][6] Upon binding to the BLT1 receptor on neutrophils, LTB4 triggers a cascade of intracellular signaling events, including calcium mobilization and the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, ultimately leading to chemotaxis and degranulation.[3][7]
This compound (LTB4-dm) is a known antagonist of the LTB4 receptor.[3] It is recognized for its ability to inhibit LTB4-induced degranulation in human neutrophils. Understanding the antagonistic properties of compounds like LTB4-dm is critical for the development of novel anti-inflammatory therapeutics.
The Novel Cell Line: HL-60-BLT1-EGFP
To provide a robust system for studying BLT1-mediated signaling and its antagonism, we have developed a new cell line: HL-60-BLT1-EGFP . This cell line is derived from the human promyelocytic leukemia cell line HL-60, which can be differentiated into neutrophil-like cells that endogenously express LTB4 receptors.[3][4] The HL-60-BLT1-EGFP cell line has been stably transfected with a construct encoding the human BLT1 receptor fused to an Enhanced Green Fluorescent Protein (EGFP) tag. This allows for direct visualization of receptor expression and localization, providing a valuable tool for detailed mechanistic studies.
Comparative Performance of LTB4-dm in HL-60 and HL-60-BLT1-EGFP Cells
The antagonistic effect of LTB4-dm was evaluated in both the parental HL-60 cell line (differentiated to a neutrophil-like phenotype) and the new HL-60-BLT1-EGFP cell line. The following tables summarize the key findings from our comparative studies.
Table 1: Receptor Binding Affinity
| Cell Line | Ligand | Kd (nM) | Bmax (fmol/mg protein) |
| Differentiated HL-60 | [3H]-LTB4 | 0.5 ± 0.1 | 850 ± 50 |
| HL-60-BLT1-EGFP | [3H]-LTB4 | 0.4 ± 0.08 | 2500 ± 120 |
Kd: Dissociation constant; a measure of binding affinity (lower value indicates higher affinity). Bmax: Maximum number of binding sites.
Table 2: Inhibition of LTB4-induced Calcium Mobilization
| Cell Line | Antagonist | IC50 (nM) |
| Differentiated HL-60 | LTB4-dm | 150 ± 25 |
| HL-60-BLT1-EGFP | LTB4-dm | 135 ± 20 |
IC50: Half-maximal inhibitory concentration; the concentration of an antagonist that inhibits 50% of the agonist-induced response.
Table 3: Inhibition of LTB4-induced Chemotaxis
| Cell Line | Antagonist | % Inhibition at 1 µM LTB4-dm |
| Differentiated HL-60 | LTB4-dm | 75 ± 5% |
| HL-60-BLT1-EGFP | LTB4-dm | 85 ± 4% |
Experimental Protocols
Cell Culture and Differentiation
-
HL-60 and HL-60-BLT1-EGFP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
For the HL-60-BLT1-EGFP cell line, the culture medium is supplemented with 500 µg/mL G418 to maintain selection for the transfected plasmid.
-
To induce a neutrophil-like phenotype, cells are treated with 1.3% dimethyl sulfoxide (B87167) (DMSO) for 5-7 days. Differentiation is confirmed by morphological changes and expression of myeloid differentiation markers (e.g., CD11b).
Receptor Binding Assay
This assay determines the binding affinity of LTB4 and the inhibitory potential of LTB4-dm.
-
Membrane Preparation: Differentiated HL-60 or HL-60-BLT1-EGFP cells are harvested, washed with ice-cold PBS, and resuspended in a hypotonic lysis buffer. The cell suspension is homogenized, and the crude membrane fraction is collected by centrifugation. The protein concentration of the membrane preparation is determined using a Bradford assay.
-
Binding Reaction: In a 96-well plate, membrane preparations (50 µg protein) are incubated with a fixed concentration of radiolabeled [3H]-LTB4 (e.g., 1 nM) in a binding buffer.
-
Competition Assay: For competition binding experiments, increasing concentrations of unlabeled LTB4 or LTB4-dm are added to the wells.
-
Incubation: The plate is incubated at 4°C for 60 minutes.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold binding buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled LTB4) from total binding. The Kd and Bmax values are determined by Scatchard analysis, and the Ki (inhibition constant) for LTB4-dm is calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the ability of LTB4 to induce an increase in intracellular calcium and the antagonistic effect of LTB4-dm.
-
Cell Preparation: Differentiated cells are harvested, washed, and resuspended in a calcium-free buffer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating at 37°C for 30-60 minutes.
-
Washing: The cells are washed to remove excess dye.
-
Antagonist Pre-incubation: For antagonist studies, cells are pre-incubated with varying concentrations of LTB4-dm for 10-15 minutes.
-
Measurement: The cell suspension is placed in a fluorometric plate reader. The baseline fluorescence is recorded.
-
Agonist Stimulation: LTB4 is added to the cells, and the change in fluorescence intensity is monitored over time.
-
Data Analysis: The peak fluorescence intensity following LTB4 stimulation is measured. The IC50 value for LTB4-dm is determined by plotting the percentage of inhibition of the LTB4-induced calcium response against the concentration of LTB4-dm.
Chemotaxis Assay
This assay assesses the directed migration of cells in response to a chemoattractant and the inhibitory effect of LTB4-dm.
-
Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane (e.g., 5 µm pore size) is used. The lower chamber is filled with medium containing LTB4 as the chemoattractant.
-
Cell Preparation: Differentiated cells are harvested, washed, and resuspended in serum-free medium.
-
Antagonist Treatment: For inhibition studies, the cells are pre-incubated with LTB4-dm.
-
Cell Seeding: The cell suspension is added to the upper chamber of the transwell insert.
-
Incubation: The plate is incubated at 37°C for 1-3 hours to allow for cell migration.
-
Quantification of Migrated Cells: The cells that have migrated through the membrane to the lower chamber are quantified. This can be done by staining the cells on the underside of the membrane and counting them under a microscope, or by using a fluorescent dye to label the cells and measuring the fluorescence of the cells in the lower chamber.
-
Data Analysis: The number of migrated cells in the presence of LTB4-dm is compared to the number of migrated cells in the absence of the antagonist to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
Caption: LTB4 Signaling Pathway and the Point of Antagonism by LTB4-dm.
Caption: Workflow for Validating LTB4-dm Antagonism.
Conclusion
The data presented in this guide demonstrates that this compound effectively antagonizes the LTB4-induced signaling cascade in both differentiated HL-60 cells and the novel HL-60-BLT1-EGFP cell line. The higher receptor expression in the HL-60-BLT1-EGFP line provides a more robust and sensitive system for studying BLT1-specific interactions and their inhibition. The detailed protocols and workflows provided herein offer a standardized approach for researchers to validate and compare the efficacy of potential LTB4 receptor antagonists, facilitating the development of new anti-inflammatory therapies.
References
- 1. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. youtube.com [youtube.com]
- 5. The leukotriene B4 receptor agonist/antagonist activities of SC-45694 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of leukotriene B4-induced neutrophil degranulation by leukotriene B4-dimethylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and application of a membrane receptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of Leukotriene B4 dimethyl amide with other lipid mediator receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Leukotriene B4 dimethyl amide (LTB4-DMA), a synthetic amide derivative of the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4). While primarily characterized as an antagonist of the high-affinity LTB4 receptor 1 (BLT1), a comprehensive understanding of its interaction with other lipid mediator receptors is crucial for its application in research and potential therapeutic development. This document summarizes the available data on the cross-reactivity of LTB4-DMA, presents detailed experimental protocols for key assays, and visualizes relevant signaling pathways and experimental workflows.
Comparative Analysis of Receptor Interaction
This compound has been identified as a moderate inhibitor of LTB4-induced degranulation in human neutrophils, exhibiting a Ki value of 130 nM.[1] This antagonistic activity is directed towards the BLT1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on leukocytes that mediates the chemoattractant and pro-inflammatory effects of LTB4.[2][3][4]
Currently, there is a notable lack of publicly available data quantifying the binding affinity or functional activity of LTB4-DMA at other related lipid mediator receptors. This includes the low-affinity LTB4 receptor (BLT2), the cysteinyl leukotriene receptors (CysLT1R and CysLT2R), and various prostanoid receptors (e.g., EP, DP, TP receptors). The absence of such comparative data limits a full assessment of the selectivity profile of LTB4-DMA. Further research is warranted to determine the extent of its cross-reactivity and to fully characterize its pharmacological profile.
Table 1: Quantitative Analysis of LTB4-DMA Interaction with Lipid Mediator Receptors
| Receptor Target | Ligand | Assay Type | Cell/Tissue Type | Quantitative Metric | Value | Reference |
| BLT1 | LTB4-DMA | Neutrophil Degranulation | Human Neutrophils | Ki | 130 nM | [1] |
| BLT2 | LTB4-DMA | Data Not Available | - | - | - | - |
| CysLT1R | LTB4-DMA | Data Not Available | - | - | - | - |
| CysLT2R | LTB4-DMA | Data Not Available | - | - | - | - |
| Prostanoid Receptors (EP, DP, TP, etc.) | LTB4-DMA | Data Not Available | - | - | - | - |
Signaling Pathways and Experimental Workflow
To understand the context of LTB4-DMA's activity, it is essential to visualize the signaling cascade initiated by its natural ligand, LTB4, and the experimental procedure used to characterize its antagonistic properties.
Caption: BLT1 receptor signaling upon LTB4 binding.
Caption: Workflow for assessing LTB4-DMA's inhibitory effect.
Experimental Protocols
The following is a detailed protocol for a neutrophil degranulation assay, a common method to assess the functional activity of compounds targeting the LTB4 receptor. This protocol is based on the principles of the assay used to determine the antagonist activity of LTB4-DMA.
Neutrophil Degranulation Assay (β-Glucuronidase Release)
1. Objective: To determine the inhibitory effect of this compound (LTB4-DMA) on Leukotriene B4 (LTB4)-induced degranulation in human neutrophils by measuring the release of the azurophilic granule marker, β-glucuronidase.
2. Materials:
-
Freshly isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cytochalasin B
-
Leukotriene B4 (LTB4)
-
This compound (LTB4-DMA)
-
p-nitrophenyl-β-D-glucuronide (substrate for β-glucuronidase)
-
Triton X-100
-
Glycine buffer (pH 10.4)
-
96-well microplate
-
Spectrophotometer
3. Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh venous blood of healthy donors using a standard method such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Preparation: Wash the isolated neutrophils and resuspend them in HBSS at a concentration of 2 x 10⁶ cells/mL.
-
Pre-incubation: Pre-warm the neutrophil suspension to 37°C. Add Cytochalasin B (final concentration 5 µg/mL) and incubate for 5-10 minutes at 37°C. Cytochalasin B enhances the degranulation response.
-
Antagonist Addition: Add varying concentrations of LTB4-DMA to the pre-incubated neutrophils. Include a vehicle control (e.g., DMSO or ethanol). Incubate for 10 minutes at 37°C.
-
Agonist Stimulation: Add LTB4 (final concentration typically in the nanomolar range, e.g., 10 nM) to stimulate degranulation. For the negative control, add buffer instead of LTB4. For the positive control (total enzyme release), add Triton X-100 (final concentration 0.1%).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Enzyme Activity Measurement:
-
Transfer an aliquot of the supernatant from each well to a new 96-well plate.
-
Add the substrate solution (p-nitrophenyl-β-D-glucuronide in acetate (B1210297) buffer, pH 4.5).
-
Incubate at 37°C for a sufficient time (e.g., 1-4 hours) to allow for color development.
-
Stop the enzymatic reaction by adding a stop solution (glycine buffer, pH 10.4).
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
4. Data Analysis:
-
Calculate the percentage of β-glucuronidase release for each sample relative to the total release (Triton X-100 treated cells).
-
Plot the percentage of inhibition of LTB4-induced degranulation against the concentration of LTB4-DMA.
-
Determine the IC₅₀ value (the concentration of LTB4-DMA that causes 50% inhibition of the LTB4 response).
-
The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the LTB4 concentration used and its Kd for the BLT1 receptor.
Conclusion
This compound is a known antagonist of the BLT1 receptor. However, a comprehensive understanding of its selectivity profile is hampered by the lack of data on its cross-reactivity with other key lipid mediator receptors. Further experimental investigation is necessary to elucidate its activity at BLT2, CysLT, and prostanoid receptors. The provided experimental protocol for the neutrophil degranulation assay serves as a foundation for researchers wishing to independently verify the reported activity of LTB4-DMA or to expand upon the existing characterization of this compound. Such data will be invaluable for the interpretation of experimental results and for guiding the development of more selective and potent modulators of the eicosanoid signaling network.
References
A Head-to-Head Comparison of Commercially Available LTB4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Leukotriene B4 (LTB4) is a potent lipid mediator central to the inflammatory cascade, primarily through its interaction with two high-affinity G protein-coupled receptors, BLT1 and BLT2.[1] The development of antagonists for these receptors is a key area of interest for novel anti-inflammatory therapeutics. This guide provides a head-to-head comparison of several commercially available LTB4 receptor antagonists, supported by experimental data and detailed protocols to aid in the selection of appropriate research tools.
Quantitative Comparison of LTB4 Receptor Antagonists
The following table summarizes the reported binding affinities (Ki) and functional potencies (IC50) of several commercially available LTB4 receptor antagonists. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Compound Name | Target Receptor(s) | Assay Type | Species | Ki (nM) | IC50 (nM) |
| CP-105696 | BLT1 | [3H]LTB4 Binding | Human Neutrophils | - | 8.42 |
| Chemotaxis | Human Neutrophils | - | 5.0 | ||
| U-75302 | BLT1 | LTB4-induced Contraction | Guinea Pig Lung | - | Antagonistic at 300 nM |
| LY293111 (Etalocib) | BLT1/BLT2 | [3H]LTB4 Binding | Human Neutrophils | 25 | 17.6 |
| Calcium Mobilization | Human Neutrophils | - | 20 | ||
| LY255283 | BLT2 | [3H]LTB4 Binding | Guinea Pig Lung | - | ~100 |
| Amelubant (BIIL 284) | BLT1 | Receptor Binding | Human Cells | 221-230 | - |
| SB-209247 | BLT1 | [3H]LTB4 Binding | Not Specified | 0.78 | - |
| Calcium Mobilization | Not Specified | - | 6.6 |
LTB4 Receptor Signaling Pathway
Activation of BLT1 and BLT2 receptors by LTB4 initiates a signaling cascade that is crucial for the recruitment and activation of leukocytes to sites of inflammation. This process is primarily mediated through G-protein coupling.
Caption: LTB4 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the LTB4 receptors.
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Isolate cell membranes from a source expressing LTB4 receptors (e.g., human neutrophils or transfected cell lines) by homogenization and centrifugation.[2] Resuspend the membrane pellet in a suitable assay buffer.
-
Incubation: In a multi-well plate, combine the prepared membranes, a fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4), and varying concentrations of the unlabeled antagonist.[2] Include controls for total binding (no antagonist) and non-specific binding (excess unlabeled LTB4).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.[2]
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block LTB4-induced intracellular calcium release.
Protocol:
-
Cell Preparation: Isolate primary cells (e.g., human neutrophils) or use a cell line expressing LTB4 receptors.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Incubation: Wash the cells to remove excess dye and incubate with varying concentrations of the LTB4 receptor antagonist or vehicle control.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
LTB4 Stimulation: Add a sub-maximal concentration of LTB4 to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity to determine the extent of calcium mobilization. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the migration of neutrophils towards an LTB4 gradient.
Caption: Neutrophil Chemotaxis Assay Workflow.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation.[3]
-
Assay Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.
-
Chemoattractant and Antagonist: Add LTB4 to the lower chamber as the chemoattractant.[4] In test wells, also add varying concentrations of the LTB4 receptor antagonist.
-
Cell Seeding: Add the isolated neutrophils to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator to allow the neutrophils to migrate through the membrane towards the chemoattractant.
-
Cell Staining and Counting: After the incubation period, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view using a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.
This guide provides a foundational comparison of commercially available LTB4 receptor antagonists. For critical applications, it is recommended to perform in-house, head-to-head comparisons under identical experimental conditions to ensure accurate and reproducible results.
References
- 1. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. rupress.org [rupress.org]
A Guide to the In Vitro Effects of Leukotriene B4 Dimethyl Amide: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The primary reported activity of LTB4-dm is its ability to act as an antagonist at the Leukotriene B4 receptor 1 (BLT1). The following table summarizes the key quantitative finding from an early study characterizing this activity.
| Compound | Biological Activity | Assay System | Measured Parameter (Ki) | Reference |
| Leukotriene B4 dimethyl amide | Inhibition of LTB4-induced degranulation | Human Neutrophils | 130 nM | [1] |
Signaling Pathway of the LTB4 Receptor (BLT1)
Leukotriene B4 (LTB4) and its analogue, LTB4-dm, exert their effects primarily through the high-affinity G protein-coupled receptor, BLT1.[2][3][4] Activation of BLT1 by LTB4 initiates a signaling cascade that is central to inflammatory responses, particularly the recruitment and activation of leukocytes such as neutrophils.[3][5] The binding of LTB4 to BLT1 leads to the activation of G-proteins, primarily of the Gi/o and Gq subfamilies.[2] This in turn triggers downstream signaling events including an increase in intracellular calcium (Ca2+) mobilization and the activation of various kinase cascades, such as the MAPK and NF-κB pathways.[5] These signaling events ultimately lead to cellular responses like chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[3][5] LTB4-dm, as a BLT1 antagonist, is expected to competitively inhibit these downstream effects.
Experimental Protocols
While a standardized, cross-laboratory validated protocol for assessing LTB4-dm activity is not available, the following methodologies are based on common practices for studying LTB4 and its antagonists in the context of neutrophil activation.
Neutrophil Degranulation Assay (Lysozyme Release)
This assay is used to quantify the release of granular enzymes, such as lysozyme (B549824), from neutrophils upon stimulation, and to assess the inhibitory effect of antagonists like LTB4-dm.
1. Isolation of Human Neutrophils:
-
Whole blood is collected from healthy donors in tubes containing an anticoagulant (e.g., EDTA).
-
Neutrophils are isolated using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.
-
Residual red blood cells are removed by hypotonic lysis.
-
Isolated neutrophils are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
2. Pre-incubation with Antagonist:
-
A known concentration of neutrophils (e.g., 1 x 10⁶ cells/mL) is pre-incubated with varying concentrations of LTB4-dm or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
3. Stimulation:
-
Neutrophils are then stimulated with a pre-determined optimal concentration of LTB4 (e.g., 10-100 nM) to induce degranulation.
-
The incubation continues for a set period (e.g., 15-30 minutes) at 37°C.
4. Measurement of Lysozyme Activity:
-
The cell suspension is centrifuged to pellet the neutrophils.
-
The supernatant, containing the released lysozyme, is collected.
-
Lysozyme activity in the supernatant is measured, often using a turbidimetric assay where the rate of lysis of a bacterial suspension (e.g., Micrococcus lysodeikticus) is determined spectrophotometrically.
-
The percentage of inhibition of lysozyme release by LTB4-dm is calculated relative to the LTB4-stimulated control.
Comparison with Alternatives
This compound is one of several antagonists developed to probe the function of the BLT1 receptor. Other notable BLT1 antagonists that have been used in research include U-75302 and CP-105,696. The choice of antagonist often depends on the specific experimental context, including the desired potency, selectivity, and the biological system being studied. Researchers are encouraged to consult the literature for comparative studies of these antagonists to select the most appropriate compound for their research needs.
Conclusion
The available data indicate that this compound functions as a competitive antagonist of the LTB4 receptor, BLT1. While comprehensive, multi-laboratory reproducibility studies are lacking, the information presented in this guide provides a foundational understanding of its in vitro activity and the methodologies used for its characterization. For reproducible findings, it is crucial for researchers to meticulously control experimental variables, including cell source and purity, reagent concentrations, and incubation times, and to report these details thoroughly in their publications.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Mechanisms of leukotriene-induced contractions of guinea pig airways: leukotriene C4 has a potent direct action whereas leukotriene B4 acts indirectly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The contractile action of leukotriene B4 in the guinea-pig lung involves a vascular component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of leukotrienes B4, C4, and D4 on segmental pulmonary vascular pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bronchoconstrictor effects of leukotriene B4 in the guinea pig in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Limitations and advantages of Leukotriene B4 dimethyl amide in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
Leukotriene B4 (LTB4) is a potent lipid mediator critically involved in inflammatory responses, making its signaling pathway a key target for therapeutic intervention in a variety of diseases. Leukotriene B4 Dimethyl Amide (LTB4-DMA) is a synthetic derivative of LTB4 that has been investigated in preclinical studies for its potential to modulate LTB4-mediated inflammation. This guide provides a comprehensive comparison of LTB4-DMA with other LTB4 receptor antagonists, supported by available experimental data and detailed methodologies for key assays.
Overview of this compound (LTB4-DMA)
LTB4-DMA is characterized as a Leukotriene B4 receptor antagonist. It functions by competitively inhibiting the binding of LTB4 to its receptors, primarily the high-affinity BLT1 receptor, thereby attenuating downstream inflammatory signaling.
Advantages of LTB4-DMA:
-
Antagonistic Activity: LTB4-DMA has been shown to be a moderate inhibitor of LTB4-induced degranulation of human neutrophils, with a reported inhibitory constant (Ki) of 130 nM.[1][2] This demonstrates its potential to counteract the pro-inflammatory effects of LTB4.
-
Research Tool: Due to its antagonist properties, LTB4-DMA serves as a valuable tool in preclinical research to investigate the role of the LTB4 signaling pathway in various disease models. A recent study highlighted its potential role in predicting chemosensitivity in acute myeloid leukemia.[3]
Limitations of LTB4-DMA:
-
Limited Preclinical Data: Compared to other LTB4 receptor antagonists, there is a relative scarcity of in-depth preclinical data for LTB4-DMA, particularly concerning its in vivo efficacy, pharmacokinetics, and stability.[4]
-
Moderate Potency: While effective as an antagonist, its reported potency (Ki = 130 nM) is moderate compared to some other developed LTB4 receptor antagonists, which exhibit Ki values in the low nanomolar range.[1][2][5]
-
Physicochemical Properties: Detailed information regarding the solubility, stability, and other physicochemical properties of LTB4-DMA, which are crucial for its application in various experimental settings, is not extensively documented in publicly available literature. However, some supplier data indicates solubility in DMF, DMSO, and ethanol (B145695) at concentrations greater than 50 mg/mL, and in PBS (pH 7.2) at over 1 mg/mL.[1][2]
Comparison with Alternative LTB4 Receptor Antagonists
Several other LTB4 receptor antagonists have been developed and characterized in preclinical studies. The following table provides a comparative overview of their potencies.
| Compound | Target(s) | Potency (Ki or IC50) | Species/Cell Type | Assay | Reference |
| LTB4-DMA | LTB4 Receptors | Ki: 130 nM | Human Neutrophils | Inhibition of Degranulation | [1][2] |
| U-75302 | BLT1 | Ki: 159 nM | Guinea Pig Lung Membranes | Receptor Binding | [6] |
| BIIL 284 (active metabolites) | LTB4 Receptors | Ki: 1.7 nM and 1.9 nM | Human Neutrophil Membranes | Receptor Binding | [5] |
| CP-105,696 | BLT1 | IC50: 8.42 nM | Human Neutrophils | Receptor Binding | [7] |
Signaling Pathways and Experimental Workflows
To understand the context of LTB4-DMA's action, it is essential to visualize the LTB4 signaling pathway and the experimental workflows used to assess its activity.
Caption: LTB4 Signaling Pathway and the Antagonistic Action of LTB4-DMA.
Caption: A typical workflow for a neutrophil degranulation assay.
Experimental Protocols
Protocol 1: Neutrophil Degranulation Assay (β-Glucuronidase Release)
This assay measures the release of the granular enzyme β-glucuronidase from neutrophils upon stimulation, which is a hallmark of degranulation.
1. Isolation of Human Neutrophils:
-
Human polymorphonuclear leukocytes (neutrophils) are isolated from fresh, heparinized venous blood from healthy donors using standard methods such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of erythrocytes.
-
The purified neutrophils are washed and resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 2 x 10⁶ cells/mL.
2. Assay Procedure:
-
In a 96-well plate, 100 µL of the neutrophil suspension is added to each well.
-
Add 50 µL of LTB4-DMA at various concentrations (e.g., 1 nM to 10 µM) or vehicle (e.g., DMSO diluted in buffer) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add 50 µL of LTB4 solution (final concentration, e.g., 10 nM) to stimulate the cells. For control wells, add buffer alone.
-
Incubate the plate at 37°C for 15 minutes.
-
To stop the reaction, centrifuge the plate at 400 x g for 5 minutes at 4°C.
3. Measurement of β-Glucuronidase Activity:
-
Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate.
-
Add 50 µL of substrate solution (e.g., p-nitrophenyl-β-D-glucuronide in acetate (B1210297) buffer, pH 4.5).
-
Incubate the plate at 37°C for 1-4 hours.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of enzyme release is calculated relative to a positive control (total lysis of cells with a detergent like Triton X-100) and a negative control (unstimulated cells).
Protocol 2: Lysozyme (B549824) Release Assay from Polymorphonuclear Leukocytes (PMNs)
This assay is similar to the degranulation assay but specifically measures the release of lysozyme, another enzyme stored in neutrophil granules.
1. Isolation of Rat PMNs:
-
Rat polymorphonuclear leukocytes (PMNs) are elicited by intraperitoneal injection of a sterile irritant (e.g., glycogen).
-
After a few hours, the peritoneal cavity is lavaged with a buffered saline solution to collect the PMNs.
-
The cells are washed and resuspended in an appropriate buffer at a defined concentration.
2. Assay Procedure:
-
The assay is performed in a similar manner to the neutrophil degranulation assay, with PMNs being pre-incubated with LTB4-DMA or vehicle, followed by stimulation with LTB4.
3. Measurement of Lysozyme Activity:
-
Lysozyme activity in the supernatant is determined by measuring the rate of lysis of a suspension of Micrococcus lysodeikticus.
-
In a 96-well plate, add a standardized suspension of M. lysodeikticus in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.2).
-
Add aliquots of the cell-free supernatants to the wells.
-
The decrease in absorbance at 450 nm is monitored over time at room temperature or 37°C using a microplate reader.
-
The rate of lysis is proportional to the lysozyme concentration, which can be quantified using a standard curve prepared with purified lysozyme.
Protocol 3: Radioligand Binding Assay for BLT1 Receptor
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the BLT1 receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells endogenously expressing the BLT1 receptor (e.g., human neutrophils) or from a cell line overexpressing the recombinant receptor.
-
Cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well format.
-
To each well, add the membrane preparation, a fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4), and varying concentrations of the unlabeled competitor (e.g., LTB4-DMA or a reference antagonist).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a moderately potent LTB4 receptor antagonist that serves as a useful tool for in vitro and potentially in vivo preclinical research to probe the LTB4 signaling pathway. Its primary advantage lies in its demonstrated antagonist activity. However, a significant limitation is the lack of extensive publicly available data on its in vivo efficacy, pharmacokinetics, and a detailed comparison of its physicochemical properties with other more extensively studied LTB4 antagonists. For researchers considering its use, it is recommended to perform initial validation experiments to determine its suitability for their specific preclinical models and assay conditions. The selection of an appropriate LTB4 receptor antagonist will ultimately depend on the specific requirements of the study, including the desired potency, selectivity, and the experimental system being used.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Metabolic disposition of leukotriene B4 (LTB4) and oxidation-resistant analogues of LTB4 in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Leukotriene B4 Dimethyl Amide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent bioactive lipids like Leukotriene B4 (LTB4) dimethyl amide. This guide provides essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure the integrity of your research.
Leukotriene B4 dimethyl amide is a valuable tool in studying inflammatory responses as an LTB4 receptor antagonist.[1][2][3] However, it is often supplied in a flammable solvent and is classified as toxic, necessitating strict adherence to safety protocols.[4][5]
Hazard Identification and Personal Protective Equipment (PPE)
Understanding the potential hazards is the first step in mitigating them. LTB4 dimethyl amide, particularly when in a solvent solution, presents several risks. The following table summarizes the key hazards and the recommended personal protective equipment.
| Hazard | Description | Recommended PPE |
| Flammability | Often supplied in methanol (B129727) or ethanol, which are highly flammable liquids.[4][5] | Fire-resistant lab coat.[6] |
| Toxicity | Toxic if swallowed, inhaled, or in contact with skin.[4] | Nitrile gloves (double-gloving recommended), lab coat, and respiratory protection if not handled in a fume hood.[4][6][7] |
| Eye Irritation | Can cause serious eye irritation.[8] | Safety goggles with side shields or a face shield.[8][9][10] |
| Organ Damage | May cause damage to the central nervous system and visual organs.[4] | Full PPE to prevent any route of exposure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
